4-Sulfamoylphenyl acetate
Description
Properties
IUPAC Name |
(4-sulfamoylphenyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)13-7-2-4-8(5-3-7)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEVUCZSBNXSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 4-Acetamidobenzenesulfonamide for Researchers and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of 4-Acetamidobenzenesulfonamide (CAS No. 121-61-9), a pivotal molecule in medicinal chemistry and drug development. Known by its IUPAC name N-(4-sulfamoylphenyl)acetamide, this compound is a key intermediate in the synthesis of sulfa drugs and serves as a versatile scaffold for creating novel therapeutic agents. This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols, and multifaceted mechanisms of action, including its roles as a competitive inhibitor of bacterial folic acid synthesis and a potent inhibitor of carbonic anhydrase isoforms. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.
Nomenclature and Chemical Identity
Precise identification is the cornerstone of chemical research and development. 4-Acetamidobenzenesulfonamide is widely recognized by several names and identifiers across chemical databases and literature.
-
Synonyms: A multitude of synonyms are used, reflecting its history and common usage in various contexts. The most prevalent include:
-
EC Number: 204-486-7[4]
Physicochemical Properties
Understanding the physicochemical properties of 4-Acetamidobenzenesulfonamide is critical for its application in synthesis, formulation, and biological assays. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₃S | [1][3][4] |
| Molecular Weight | 214.24 g/mol | [1][3] |
| Appearance | White to light beige crystalline powder | [4][7] |
| Melting Point | 214-220 °C | [1][8] |
| Solubility | Sparingly soluble in water; Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml) | [4][5] |
| pKa (Predicted) | 9.88 ± 0.12 | [4] |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | [4] |
Synthesis and Manufacturing
The synthesis of 4-Acetamidobenzenesulfonamide is a well-established process, often performed as a two-stage procedure starting from acetanilide. This approach is a classic illustration of using a protecting group strategy in aromatic chemistry.
Synthetic Rationale and Strategy
The primary challenge in synthesizing sulfonamides from aniline derivatives is controlling the reactivity of the aromatic amine group. The free amine is highly susceptible to oxidation and can react with the chlorosulfonating agent. To circumvent this, the amine is first protected as an acetamide (acetanilide). This acetyl group is electron-withdrawing, which deactivates the ring slightly, preventing polysubstitution and protecting the nitrogen atom. The subsequent chlorosulfonation with chlorosulfonic acid proceeds with high para-selectivity due to the steric bulk of the acetamido group.[9][10] The resulting sulfonyl chloride is then readily converted to the sulfonamide by reaction with ammonia.
Synthesis Workflow
Caption: Two-step synthesis of 4-Acetamidobenzenesulfonamide from acetanilide.
Experimental Protocol: Synthesis from 4-Acetamidobenzenesulfonyl Chloride
This protocol describes the conversion of the sulfonyl chloride intermediate to the final sulfonamide product. This step must be performed with caution due to the vigorous nature of the reaction.
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
Concentrated aqueous ammonia (28%)
-
Dilute sulfuric acid
-
Cold deionized water
Procedure:
-
In a fume hood, cautiously add 39 g of 4-acetamidobenzenesulfonyl chloride to 120 mL of concentrated ammonia solution in a suitable flask.[8] A vigorous exothermic reaction will occur.
-
Stir the mixture with a glass rod or magnetic stirrer until a smooth, thin paste is formed.[8][9] Break up any lumps to ensure complete reaction.
-
Gently heat the mixture to approximately 70°C for 30 minutes, with occasional stirring.[8] This step drives the reaction to completion.
-
Allow the mixture to cool to room temperature.
-
Neutralize the cooled mixture with dilute sulfuric acid. Check the pH with litmus paper or a pH meter to ensure it is neutral.
-
Filter the resulting solid precipitate using a Büchner funnel.[8]
-
Wash the collected solid thoroughly with cold water to remove any remaining salts.[8]
-
Dry the product, 4-acetamidobenzenesulfonamide, completely. For higher purity, the crude product can be recrystallized from hot water, yielding colorless crystals.[8]
Mechanism of Action and Biological Activity
4-Acetamidobenzenesulfonamide exhibits biological activity through at least two distinct mechanisms, making it a molecule of interest for both anti-infective and anti-cancer research.
Inhibition of Bacterial Folic Acid Synthesis
As a member of the sulfonamide class, its primary antibacterial mechanism is the competitive inhibition of dihydropteroate synthetase (DHPS), a key enzyme in the bacterial synthesis of folic acid.[10][11] Bacteria must synthesize their own folic acid from para-aminobenzoic acid (PABA), as they cannot uptake it from their environment.[10] Due to the structural similarity between sulfonamides and PABA, the drug acts as a fraudulent substrate, blocking the pathway and halting bacterial growth and replication.[11] This mechanism provides selective toxicity, as human cells acquire folic acid from the diet and lack the DHPS enzyme.[10]
Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.
Carbonic Anhydrase Inhibition
Beyond its role in antibacterial research, 4-Acetamidobenzenesulfonamide is a known inhibitor of several human carbonic anhydrase (CA) isoforms.[5] Specifically, it has been shown to inhibit CAII, CAIX, and CAXII with the following inhibition constants (Ki):
-
CAII: 246 nM
-
CAIX: 135 nM
-
CAXII: 49 nM[5]
The inhibition of tumor-associated isoforms CAIX and CAXII is of significant interest in oncology. These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt tumor growth and survival.[5] This makes 4-acetamidobenzenesulfonamide and its derivatives valuable tools for developing novel anticancer agents.
Applications in Drug Discovery and Development
The utility of 4-Acetamidobenzenesulfonamide extends far beyond its direct biological activities. Its primary value lies in its role as a foundational chemical scaffold.
-
Synthetic Intermediate: It is a crucial intermediate for producing a wide array of sulfa drugs and other biologically active molecules.[4][11] The core structure can be chemically modified to enhance pharmacological properties and target different diseases, including bacterial, fungal, viral, and parasitic infections.[12][13]
-
Pharmacophore for Novel Agents: The sulfonamide moiety is a privileged pharmacophore. Researchers have used 4-Acetamidobenzenesulfonamide as a starting point to synthesize novel compounds with potential antioxidant, anticancer, and anti-inflammatory activities.[12][14]
-
Metabolite Standard: It serves as an essential analytical standard, as it is a known metabolite of the sulfonamide antibiotic sulfanilamide and the herbicide asulam.[5] Its availability is critical for pharmacokinetic and metabolism studies of these parent compounds.
Safety, Handling, and Storage
Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.
-
Hazards: The compound is classified as harmful if swallowed (H302).[3] It may cause skin and eye irritation upon contact.[4]
-
Handling: Always handle 4-Acetamidobenzenesulfonamide in a well-ventilated area or a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[15][16]
-
Storage: Store the compound in a tightly sealed container in a dry, room-temperature environment, away from incompatible substances.
References
-
Worachartcheewan, A., et al. (2020). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 4-acetamidobenzenesulfonamide. PrepChem.com. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. UMSL Chemistry Department. Available at: [Link]
-
Chemistry LibreTexts. (2019). 22.10: Sulfa Drugs - a closer look. Chemistry LibreTexts. Available at: [Link]
-
PubChem. (n.d.). 4-Acetamidobenzenesulfonyl chloride;4-aminobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Angene. (n.d.). 4-Acetamidobenzenesulfonamide(CAS# 121-61-9). Angene Chemical. Available at: [Link]
-
LiveJournal. (2006). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. chem346akt.livejournal.com. Available at: [Link]
-
PubChem. (n.d.). N4-Acetylsulfanilamide. National Center for Biotechnology Information. Available at: [Link]
-
Chemsrc. (2025). 4-Acetamidobenzenesulfonamide. Chemsrc.com. Available at: [Link]
-
precisionFDA. (n.d.). 4-ACETAMIDOBENZENESULFONAMIDE. precisionFDA. Available at: [Link]
-
Filo. (2025). Hydrolysis of 4-Acetamidobenzenesulfonamide. Filo.com. Available at: [Link]
-
Anand, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]
-
LookChem. (n.d.). CAS No.121-61-9,4-Acetamidobenzenesulfonamide Suppliers. LookChem.com. Available at: [Link]
-
CP Lab Safety. (n.d.). 4-Acetamidobenzenesulfonamide, min 98% (HPLC), 100 grams. CP Lab Safety. Available at: [Link]
-
Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. Available at: [Link]
-
Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
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- 3. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. GSRS [precision.fda.gov]
- 7. 4-Acetamidobenzenesulfonamide | 121-61-9 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 14. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies [mdpi.com]
- 15. aksci.com [aksci.com]
- 16. tcichemicals.com [tcichemicals.com]
Methodological & Application
Experimental protocol for using 4-Sulfamoylphenyl acetate in carbonic anhydrase inhibition.
Application Note: Experimental Protocol for Carbonic Anhydrase Inhibition using 4-Sulfamoylphenyl Acetate
Executive Summary
This guide details the experimental framework for utilizing 4-Sulfamoylphenyl acetate (4-SPA) in the inhibition of Carbonic Anhydrase (CA) isoforms (specifically hCA I, II, IX, and XII). While sulfonamides are the primary pharmacophore for CA inhibition, 4-SPA presents a unique kinetic profile due to its acetoxy (ester) moiety.
Critical Technical Distinction: Unlike standard sulfonamides (e.g., Acetazolamide), 4-SPA is structurally capable of acting as both an inhibitor (via the sulfonamide group) and a slow substrate (via the ester group). Therefore, Stopped-Flow CO2 Hydration is the required gold standard for determining inhibition constants (
Mechanism of Action
The inhibition mechanism relies on the specific coordination of the sulfonamide moiety to the catalytic Zinc ion (
Molecular Pathway:
-
Entry: 4-SPA enters the active site cavity.
-
Displacement: The ionized sulfonamide nitrogen (
) displaces the Zinc-bound water molecule/hydroxide ion (the nucleophile required for hydration). -
Coordination: The nitrogen forms a tetrahedral coordination geometry with the
. -
Stabilization: The phenyl ring interacts with hydrophobic residues (Val121, Leu198, Trp209 in hCA II), stabilizing the complex.
Figure 1: Mechanism of Zinc coordination and water displacement by sulfonamide inhibitors.
Material Preparation & Stability
Reagents
-
4-Sulfamoylphenyl acetate (4-SPA): Purity
98%. -
Dimethyl Sulfoxide (DMSO): PCR Grade, anhydrous.
-
HEPES Buffer: 20 mM, pH 7.5.
-
Enzyme: Recombinant Human Carbonic Anhydrase (hCA I or II), concentration determined by active site titration.
-
Substrate (CO2): Saturated aqueous solution.
-
Indicator: Phenol Red (0.2 mM).
Stock Solution Protocol
The acetoxy group is susceptible to spontaneous hydrolysis in aqueous or alkaline environments. Strict adherence to anhydrous preparation is required.
| Parameter | Specification | Notes |
| Solvent | 100% DMSO | Avoid water to prevent ester hydrolysis. |
| Concentration | 10 mM - 20 mM | Higher concentrations may precipitate upon dilution. |
| Storage | -20°C | Desiccated. Stable for 3 months. |
| Working Sol. | Dilute in Buffer | Prepare immediately before assay. Do not store aqueous dilutions. |
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
Rationale: This is the only method that directly measures the physiological reaction (
Experimental Workflow
Figure 2: Stopped-Flow Kinetic Assay Workflow.
Detailed Steps
-
Buffer Preparation: Prepare 20 mM HEPES buffer, pH 7.5, containing 20 mM
(to maintain ionic strength). -
Enzyme Incubation:
-
Dilute hCA enzyme to 10–20 nM in buffer.
-
Add 4-SPA dilutions (range: 0.1 nM to 10 µM).
-
Incubate for 15 minutes at room temperature. Note: Sulfonamides are slow-binding inhibitors; equilibrium time is critical.
-
-
Substrate Preparation:
-
Saturate water with pure
gas at 25°C. Concentration 33 mM. -
Prepare Phenol Red indicator solution (0.2 mM in buffer).
-
-
Measurement (Stopped-Flow):
-
Syringe A: Enzyme + Inhibitor solution.
-
Syringe B:
saturated water + Phenol Red. -
Reaction: Rapidly mix A and B (1:1 ratio) in the stopped-flow cell.
-
Detection: Monitor absorbance drop at 557 nm (Phenol Red transition from red to yellow as pH drops).
-
-
Control: Run a solvent control (DMSO only) to establish the uninhibited rate (
).
Data Analysis & Interpretation
Calculation of Inhibition Constant ( )
The raw data will provide the observed rate constant (
-
Determine
: Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve. (Where is the spontaneous hydration rate without enzyme). -
Calculate
: Use the Cheng-Prusoff equation adapted for substrate-saturated conditions (since for hydration is often assumed or calculated):-
For hCA II,
for is approx. 10–12 mM. - (final) is approx. 16.5 mM (after 1:1 mixing).
-
Expected Results
| Parameter | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Transmembrane) |
| Typical | 100 nM – 1 µM | 5 nM – 50 nM | 10 nM – 100 nM |
| Selectivity | Moderate | High Affinity | High Affinity |
Note: 4-SPA is generally a potent inhibitor of hCA II due to the strong sulfonamide-Zinc interaction.
Troubleshooting & Validation
-
Issue: Non-linear rates or "lag" phases.
-
Cause: 4-SPA hydrolysis. The ester bond may be hydrolyzing during the pre-incubation, converting 4-SPA to 4-sulfamoylphenol.
-
Solution: Minimize incubation time to exactly 15 minutes. Verify stock solution purity via HPLC.
-
-
Issue: Precipitation.
-
Cause: Low solubility of the phenyl acetate ring in aqueous buffer.
-
Solution: Ensure final DMSO concentration is < 1%. If precipitation occurs, lower the maximum inhibitor concentration.
-
-
Validation: Use Acetazolamide as a positive control. The
for Acetazolamide against hCA II should be 12 nM.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
-
Pocker, Y., & Stone, J. T. (1968). The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. VI. Kinetic Studies of Noncompetitive Inhibition of Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Biochemistry. Link
-
Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews. Link
Sources
Techniques for assessing the purity of N-(4-acetylphenyl)sulfonylacetamide.
An In-Depth Guide to the Analytical Assessment of N-(4-acetylphenyl)sulfonylacetamide Purity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential techniques for assessing the purity of N-(4-acetylphenyl)sulfonylacetamide. Ensuring the purity of any synthesized compound is fundamental to the integrity of research and the safety and efficacy of potential therapeutic agents. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, advocating for an orthogonal, multi-technique approach. Detailed, field-proven protocols for chromatographic, spectroscopic, and thermal analysis methods are presented, establishing a self-validating system for the definitive characterization of N-(4-acetylphenyl)sulfonylacetamide.
The Imperative for Purity Assessment
N-(4-acetylphenyl)sulfonylacetamide is a sulfonamide-containing compound. The sulfonamide functional group is a cornerstone of many therapeutic agents, and novel derivatives are of continuous interest in medicinal chemistry. The biological activity and toxicological profile of any compound are intrinsically linked to its purity. The presence of unreacted starting materials, by-products, or degradation products can lead to erroneous biological data, poor reproducibility, and potential safety concerns. Therefore, a rigorous and multi-faceted analytical strategy is not merely a quality control step but a foundational component of the scientific process.
This guide outlines a logical workflow, beginning with an understanding of potential process-related impurities and culminating in a confident, data-backed purity statement.
Strategic Overview: An Orthogonal Approach
No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal strategy, which employs multiple analytical methods based on different chemical and physical principles. This approach minimizes the risk of co-eluting or otherwise undetected impurities, providing a more comprehensive and trustworthy characterization of the material. The general workflow for assessing the purity of a newly synthesized batch of N-(4-acetylphenyl)sulfonylacetamide is outlined below.
Caption: Orthogonal workflow for purity assessment.
Understanding Potential Impurities
The purity assessment strategy is guided by the potential impurities that can arise during the synthesis of N-(4-acetylphenyl)sulfonylacetamide. A common synthetic route involves the reaction of 4-acetylphenylsulfonyl chloride with acetamide.[1] This process can introduce several related substances.
Table 1: Potential Process-Related Impurities
| Impurity Class | Potential Species | Origin |
| Starting Materials | 4-Acetylphenylsulfonyl chloride, Acetamide, 4-Aminoacetophenone | Incomplete reaction during synthesis steps.[2] |
| Intermediates | 4-Acetamidobenzenesulfonyl chloride | Carry-over from an alternative synthesis starting point.[2] |
| By-products | 4-Acetylphenylsulfonic acid | Hydrolysis of the sulfonyl chloride intermediate.[2] |
| Degradation Products | Hydrolyzed forms of the final product | Instability during work-up, purification, or storage. |
Identifying these potential impurities is crucial for developing selective analytical methods capable of separating them from the main compound.
Chromatographic Purity Assessment
Chromatography is the cornerstone of purity determination, separating the target compound from potential impurities based on differential partitioning between a stationary and a mobile phase.
Thin-Layer Chromatography (TLC): The Rapid Screening Tool
Expertise & Experience: TLC is an invaluable first-line technique. It is fast, inexpensive, and provides immediate qualitative feedback on the success of a reaction and the complexity of the resulting mixture.[3][4] Its primary utility is not for final purity reporting but for in-process control and guiding purification efforts.[1][2]
Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude and purified N-(4-acetylphenyl)sulfonylacetamide in a suitable solvent (e.g., ethyl acetate or acetone) to a concentration of ~1-2 mg/mL.
-
Plate Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto a silica gel TLC plate (e.g., Silica Gel 60 F254). Also spot the relevant starting materials if available as standards.
-
Development: Place the plate in a TLC chamber containing an appropriate mobile phase. A common system for sulfonamides is Chloroform:Methanol (e.g., 9:1 v/v) or Ethyl Acetate:Hexane mixtures. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and dry it. Visualize the spots under UV light (254 nm).[5] For enhanced visualization of sulfonamides, the plate can be dipped in or sprayed with a fluorescamine solution and viewed under 366 nm UV light, where primary and some secondary sulfonamides appear as yellow-green fluorescent spots.[4][5]
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The presence of multiple spots in the lane of the purified product indicates the presence of impurities.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Experience: HPLC is the gold-standard technique for the quantitative determination of purity in the pharmaceutical industry.[5] A reversed-phase method, using a non-polar stationary phase (like C18) and a polar mobile phase, is typically effective for moderately polar compounds like N-(4-acetylphenyl)sulfonylacetamide.[6][7] UV detection is suitable due to the presence of the aromatic ring. The goal is to develop a method that separates the main peak from all potential impurities, allowing for quantification based on the area-percent principle.
Protocol: Reversed-Phase HPLC Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Standard Preparation: Prepare a reference standard solution of N-(4-acetylphenyl)sulfonylacetamide at a known concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., acetonitrile/water).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to protect the column.[7]
-
Chromatographic Run: Inject the sample and standard solutions onto the column and acquire the data.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Conditions | Causality |
| HPLC System | System with a Quaternary Pump, Autosampler, and UV/Vis Detector | Provides reproducible gradient delivery and high-throughput analysis. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Industry-standard for separating moderately polar compounds.[7] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acid modifier improves peak shape and suppresses ionization of acidic protons.[6] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Program | Start at 10-20% B, ramp to 90-95% B over 15-20 min | A gradient ensures elution of both polar and non-polar impurities.[2] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Wavelength where the phenyl ring provides strong absorbance. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Table 3: Illustrative HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area | % Area | Purity Assessment |
| Sample A | Impurity 1: 3.5 | 1,500 | 0.05 | High Purity |
| Main Peak: 8.2 | 2,995,500 | 99.85 | ||
| Impurity 2: 9.1 | 3,000 | 0.10 | ||
| Sample B | Main Peak: 8.2 | 2,760,000 | 92.00 | Impure |
| Impurity 3: 10.5 | 240,000 | 8.00 |
Structural Confirmation and Identification
While chromatography separates components, spectroscopy provides definitive structural information.
Mass Spectrometry (MS)
Expertise & Experience: MS is a powerful tool for confirming the molecular identity of a compound by measuring its mass-to-charge ratio (m/z). When coupled with HPLC (LC-MS), it can provide the molecular weight of the main peak and any separated impurities, which is a critical step in their identification.[2]
Protocol: LC-MS Analysis
-
Methodology: Utilize the HPLC method described above, diverting the column eluent to an electrospray ionization (ESI) source of a mass spectrometer.
-
Data Acquisition: Acquire data in both positive and negative ion modes to ensure detection of the molecular ion.
-
Analysis: For N-(4-acetylphenyl)sulfonylacetamide (Molecular Formula: C₁₀H₁₂N₂O₄S, Molecular Weight: 256.28 g/mol ), expect to see an ion at m/z 257.06 [M+H]⁺ in positive mode or m/z 255.04 [M-H]⁻ in negative mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation.[2] Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The presence of unexpected signals or incorrect integration values in the ¹H NMR spectrum can indicate the presence of impurities.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: Compare the obtained chemical shifts, coupling patterns, and integrations with the expected values for the target structure.
Table 4: Predicted NMR Spectral Data for N-(4-acetylphenyl)sulfonylacetamide in DMSO-d₆
| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~11.0 - 12.0 | Singlet (broad) | 1H | -SO₂NH- |
| ~8.0 - 8.2 | Doublet | 2H | Aromatic H (ortho to -SO₂) | |
| ~7.8 - 8.0 | Doublet | 2H | Aromatic H (ortho to -C(O)CH₃) | |
| ~2.6 | Singlet | 3H | -C(O)CH₃ (acetyl) | |
| ~2.1 | Singlet | 3H | -C(O)CH₃ (acetamide) | |
| ¹³C NMR | ~197 | - | - | C=O (acetyl) |
| ~170 | - | - | C=O (acetamide) | |
| ~142 | - | - | Aromatic C-SO₂ | |
| ~139 | - | - | Aromatic C-C(O) | |
| ~130 | - | - | Aromatic CH | |
| ~128 | - | - | Aromatic CH | |
| ~27 | - | - | -C(O)CH₃ (acetyl) | |
| ~24 | - | - | -C(O)CH₃ (acetamide) | |
| (Note: Predicted values are based on structurally similar compounds and may vary slightly).[1] |
Thermal Analysis for Absolute Purity
Differential Scanning Calorimetry (DSC)
Expertise & Experience: For highly pure (>98%), crystalline solids, DSC offers a unique method to determine absolute molar purity without requiring impurity standards.[9][10] The technique is based on the Van't Hoff law, which states that impurities lower and broaden the melting range of a pure substance.[9][11]
Trustworthiness: This is a self-validating system for purity assessment of the bulk material, providing a value that is independent of chromatographic response factors. However, it is not suitable for compounds that decompose on melting or are amorphous.[10][12]
Protocol: DSC Purity Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Thermal Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) under a nitrogen atmosphere through its melting transition.
-
Data Analysis: The instrument's software analyzes the shape of the melting endotherm to calculate the mole percent purity based on the Van't Hoff equation.[9]
Caption: Decision workflow for using DSC.
Conclusion: Synthesizing the Data
A definitive statement on the purity of N-(4-acetylphenyl)sulfonylacetamide requires the synthesis of data from multiple orthogonal techniques. A comprehensive analysis would conclude with a statement such as:
"The purity of N-(4-acetylphenyl)sulfonylacetamide Lot #XXXX was determined to be 99.85% by HPLC area percent. The identity and structure were confirmed by LC-MS, which showed the correct molecular ion at m/z 257.06 [M+H]⁺, and by ¹H and ¹³C NMR, which were consistent with the proposed structure. DSC analysis confirmed a high degree of purity at 99.90 mol%."
This multi-faceted, evidence-based approach ensures the highest level of confidence in the quality of the material, which is paramount for its use in further research and development.
References
- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of N-(4-acetylphenyl)sulfonylacetamide.
- BenchChem. (2025). How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide.
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC.
- Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44, 217-240.
- Zajac, M., Czelecki, A., & Szczesniak, M. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 939-943.
- BenchChem. (2025). A Comprehensive Technical Guide to the Spectral Analysis of N-(4-acetylphenyl)
- ResolveMass Laboratories. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
- ResearchGate. (2025). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
- Reiss, R. (1962). Thin-layer chromatography in drug analysis. I. Identification procedure of various sulfonamides in pharmaceutical combinations. Journal of Pharmaceutical Sciences, 51, 966-70.
- FSIS USDA. (2009).
- Ministry of Health, Sri Lanka. (2014).
- SIELC Technologies. (2018). N-((4-(Acetylamino)phenyl)sulphonyl)acetamide.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.
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Application Note: Synthesis and Characterization of N-((4-sulfamoylphenyl)carbamothioyl) Amides
[1][2][3][4]
Introduction & Scientific Context
The synthesis of
This application note details the "One-Pot, Two-Step" synthesis strategy. Unlike traditional methods requiring the isolation of unstable isothiocyanate intermediates, this protocol utilizes in situ generation, maximizing safety and yield.[2]
Structural Rationale (The "Tail Approach")
The efficacy of these compounds relies on the "Tail Approach" in drug design.[2][3] The sulfonamide moiety (
Figure 1: Pharmacophore assembly logic. The sulfonamide anchors the molecule, while the acylthiourea linker orients the tail for isoform-specific interactions.
Synthetic Strategy: The One-Pot, Two-Step Protocol
The most robust method for synthesizing these compounds involves the reaction of an acyl chloride with a thiocyanate salt to generate an acyl isothiocyanate in situ, followed by the nucleophilic addition of sulfanilamide.[2]
Reaction Mechanism[4][6]
-
Activation: Acyl chloride reacts with Ammonium Thiocyanate (
) to form the reactive Acyl Isothiocyanate intermediate.[1][2] -
Coupling: The nucleophilic aniline nitrogen of the sulfanilamide attacks the electrophilic carbon of the isothiocyanate (
).[1][2] -
Tautomerization: The resulting adduct stabilizes into the acylthiourea structure.[1]
Figure 2: Synthetic workflow.[1][2][4][5] The unstable acyl isothiocyanate is consumed immediately upon formation, preventing decomposition.[2]
Detailed Experimental Protocol
Safety Note: Thiocyanates and isothiocyanates can be toxic.[1] Perform all reactions in a well-ventilated fume hood.
Materials
-
Reagents: Substituted Benzoyl Chloride (1.0 eq), Ammonium Thiocyanate (1.1 eq), Sulfanilamide (1.0 eq).[1][2]
-
Solvent: Anhydrous Acetone (dried over molecular sieves).[1][2] Critical: Moisture hydrolyzes the acyl chloride.
-
Glassware: Two-neck round bottom flask, reflux condenser, drying tube (
), magnetic stirrer.[1][2]
Procedure
Step 1: Generation of Acyl Isothiocyanate
-
Dissolve Ammonium Thiocyanate (1.1 mmol) in 15 mL of anhydrous acetone in a two-neck flask.
-
Add Acyl Chloride (1.0 mmol) dropwise via syringe while stirring.
-
Fit the reflux condenser and heat the mixture to reflux for 1 hour .
Step 2: Coupling with Sulfanilamide
-
(Optional but recommended) Cool the solution slightly and filter off the
precipitate under an inert atmosphere to avoid side reactions, though many protocols proceed without filtration.[1][2] -
Add Sulfanilamide (1.0 mmol) dissolved in a minimal amount of acetone to the reaction mixture.
-
Reflux the mixture for 4–6 hours . Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1][2] The starting sulfanilamide spot should disappear.[1]
Step 3: Workup and Purification [1][2]
-
Pour the reaction mixture into crushed ice (approx. 100g) with vigorous stirring.
-
The product usually precipitates as a solid.[1]
-
Filter the solid and wash with cold water to remove inorganic salts.[1]
-
Recrystallization: Purify using Ethanol/Water or DMF/Water mixtures.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Wet Acetone (Hydrolysis of Acyl Cl) | Use freshly dried acetone; add molecular sieves.[1] |
| Oily Product | Impurities / Incomplete reaction | Triturate the oil with cold diethyl ether or hexane to induce crystallization.[1] |
| Starting Material Remains | Low reactivity of Sulfanilamide | Add a catalytic amount of Pyridine or extend reflux time.[1][2] |
Characterization Standards
To validate the synthesis, the following spectral signatures must be confirmed. The absence of the
Spectroscopic Data Summary
| Technique | Functional Group | Expected Signal | Notes |
| FT-IR | Broad bands (often doublets).[1][2] | ||
| Sharp, strong peak.[1][2] | |||
| Often weaker/mixed with other bands.[1][2] | |||
| Characteristic sulfonyl stretches.[1][2] | |||
| Broad singlet (2H), | |||
| (DMSO- | Downfield singlet (1H), | ||
| Downfield singlet (1H), |
References
-
Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][6] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link[1][2]
-
Guzel, O., Innocenti, A., Scozzafava, A., & Supuran, C. T. (2009).[1][2] Carbonic anhydrase inhibitors. Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-acyl-thioureido-sulfonamides.[2][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 166-173.[1][2] Link[1][2]
-
Saeed, A., et al. (2013).[1][2] Synthesis, characterization and biological evaluation of some novel N-(4-sulfamoylphenyl)thiourea derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1253-1259.[1][2] Link
-
Aggarwal, R., & Sumran, G. (2020).[1][2] An insight on synthetic and medicinal aspects of thiourea derivatives. Synthetic Communications, 50(22), 3371-3403.[1][2] Link[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ripublication.com [ripublication.com]
- 3. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 7. Synthesis and carbonic anhydrase I, II, IX and XII inhibition studies of 4-N,N-disubstituted sulfanilamides incorporating 4,4,4-trifluoro-3-oxo-but-1-enyl, phenacylthiourea and imidazol-2(3H)-one/thione moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating 4-Sulfamoylphenyl Acetate as a Putative Dual Inhibitor of Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase (CA)
Abstract: The concurrent inhibition of key oncogenic pathways and the tumor microenvironment represents a frontier in cancer therapy. Epidermal Growth Factor Receptor (EGFR) is a well-validated driver of cell proliferation, while tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and XII, are critical for regulating tumor pH, promoting survival, and enabling metastasis. This document provides a comprehensive guide for the characterization of novel small molecules, using 4-Sulfamoylphenyl acetate as a representative candidate, for dual inhibitory activity against both EGFR and CA. We present detailed protocols for in vitro enzymatic assays, cell-based target engagement, and functional anti-proliferative studies, grounded in established methodologies to ensure robust and reproducible data generation.
Introduction: The Rationale for Dual EGFR/CA Inhibition
Targeting EGFR has revolutionized the treatment of certain cancers, notably non-small-cell lung cancer (NSCLC). However, the eventual development of resistance remains a significant clinical hurdle. Simultaneously, the tumor microenvironment presents a formidable barrier to effective treatment. Many solid tumors exhibit a hypoxic core, which leads to the upregulation of membrane-bound carbonic anhydrases IX and XII. These enzymes maintain intracellular pH by catalyzing the conversion of CO₂ to bicarbonate and protons, exporting the protons to acidify the extracellular space. This acidic microenvironment promotes tumor invasion, metastasis, and resistance to therapy.
A dual-inhibition strategy, therefore, offers a compelling therapeutic hypothesis:
-
Direct Anti-proliferative Action: Inhibition of the EGFR tyrosine kinase blocks downstream signaling cascades (e.g., MAPK, PI3K/Akt) that drive tumor growth and survival.[1]
-
Microenvironment Modulation: Inhibition of tumor-associated CAs disrupts pH regulation, leading to intracellular acidosis and apoptosis, while normalizing the extracellular pH, potentially increasing the efficacy of co-administered therapies.
4-Sulfamoylphenyl acetate contains two key pharmacophoric elements. The sulfonamide (-SO₂NH₂) moiety is a classic zinc-binding group known to potently inhibit carbonic anhydrases.[2][3] The overall molecular scaffold will be evaluated for its ability to bind to the ATP-binding pocket of the EGFR kinase domain. This guide outlines the necessary experimental framework to validate this dual-targeting hypothesis.
In Vitro Enzymatic Inhibition Assays
The first critical step is to determine if 4-Sulfamoylphenyl acetate directly inhibits the enzymatic activity of both target proteins in a purified, cell-free system.
Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol measures the esterase activity of CA, a well-established surrogate for its primary hydratase function. The assay monitors the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol.[4]
Principle of the Assay: Carbonic anhydrase catalyzes the hydrolysis of pNPA, producing p-nitrophenol, which can be quantified by measuring the increase in absorbance at 400-405 nm. An inhibitor will decrease the rate of this reaction.[4]
Experimental Workflow:
Caption: Workflow for the CA inhibitor enzymatic assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[4]
-
hCA Enzyme Solution: Prepare a stock solution of human carbonic anhydrase (e.g., hCA I, II, IX, or XII) in assay buffer. The final concentration should be optimized to achieve a linear reaction rate for at least 10 minutes.[4]
-
Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile, then dilute with assay buffer. Prepare this solution fresh daily.[4]
-
Inhibitor Stock: Prepare a 10 mM stock of 4-Sulfamoylphenyl acetate in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the assay buffer.
-
Reference Inhibitor: Prepare a similar dilution series for Acetazolamide as a positive control.[5]
-
-
Plate Setup (96-well flat-bottom plate):
-
Reaction and Measurement:
-
Pre-incubate the plate at room temperature for 10 minutes.[6]
-
Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells. The final volume will be 200 µL.[4]
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.[6]
-
-
Data Analysis:
-
For each well, determine the rate of reaction (slope, ΔAbs/min) from the linear portion of the kinetic curve.[5]
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model (variable slope) to determine the IC₅₀ value.
-
Protocol: EGFR Kinase Inhibition Assay (Luminescent)
This protocol utilizes a luminescent-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.[1][7]
Principle of the Assay: EGFR kinase transfers the terminal phosphate from ATP to a tyrosine residue on a peptide substrate, producing ADP. The amount of ADP is measured in a subsequent reaction where it is converted back to ATP, which is then used by luciferase to generate a light signal.[1]
Experimental Workflow:
Caption: Workflow for the EGFR kinase inhibitor assay.
Detailed Methodology:
-
Reagent Preparation:
-
Kinase Reaction Buffer: Typically contains Tris, MgCl₂, EGTA, and DTT.[8]
-
EGFR Enzyme: Recombinant human EGFR kinase domain (wild-type or mutant variants like L858R/T790M). Dilute in kinase buffer to the desired concentration (e.g., 5 nM).[8]
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate (e.g., 5 µM Poly(Glu4, Tyr1)) and ATP (at its Kₘ concentration, e.g., 15 µM) in kinase buffer.[7][8]
-
Inhibitor Stock: Prepare a serial dilution series of 4-Sulfamoylphenyl acetate in DMSO, as described previously.
-
Reference Inhibitor: Use a known EGFR inhibitor like Gefitinib or Osimertinib as a positive control.
-
-
Kinase Reaction (384-well plate):
-
Add 0.5 µL of serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of diluted EGFR enzyme to each well. Pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.[8]
-
Initiate the kinase reaction by adding 45 µL of the Substrate/ATP mix.[8]
-
Incubate the plate for 60 minutes at room temperature.
-
-
Luminescent Detection (Following ADP-Glo™ Protocol):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.[1]
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" blank control values from all readings.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[1]
-
Cell-Based Assays: Target Engagement and Functional Outcomes
After confirming direct enzymatic inhibition, the next step is to assess the compound's activity in a cellular context.
Protocol: Cellular EGFR Autophosphorylation Assay
This assay determines if 4-Sulfamoylphenyl acetate can inhibit EGFR activation in intact cells. A431 human epidermoid carcinoma cells, which overexpress wild-type EGFR, are a suitable model.[9][10]
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture A431 cells in DMEM supplemented with 10% FBS.[8]
-
Seed cells in a 96-well plate at a density that will result in a 90% confluent monolayer the next day.
-
-
Treatment and Stimulation:
-
The following day, gently wash the cells and replace the medium with serum-free medium. Incubate for 4-6 hours to serum-starve the cells, which reduces basal EGFR activity.
-
Add fresh serum-free medium containing various concentrations of 4-Sulfamoylphenyl acetate (or a reference inhibitor) and incubate for 1 hour.[11]
-
Stimulate the cells by adding human Epidermal Growth Factor (EGF) to a final concentration of 100 ng/mL for 5-10 minutes at 37°C.[8] Include an unstimulated control.
-
-
Lysis and Detection:
-
Immediately aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The level of phosphorylated EGFR (e.g., at Tyr1173) and total EGFR can be quantified using various methods:
-
Western Blotting: A traditional method for visualizing protein levels.
-
ELISA: A high-throughput, plate-based quantitative method.
-
Immunofluorescence: Provides cellular localization data.[11]
-
-
-
Data Analysis:
-
Quantify the signal for phosphorylated EGFR and normalize it to the signal for total EGFR for each treatment condition.
-
Calculate the percentage of inhibition of EGFR phosphorylation relative to the EGF-stimulated vehicle control.
-
Protocol: Cell Proliferation Assay
This assay measures the functional consequence of EGFR inhibition—the reduction of cancer cell growth and viability.
Detailed Methodology:
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).[1] Use a panel of cell lines to assess selectivity:
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Add medium containing serial dilutions of 4-Sulfamoylphenyl acetate to the cells. Include vehicle-only controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
Viability Measurement:
-
Quantify cell viability using a standard method, such as:
-
MTT Assay: Measures mitochondrial reductase activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels, which correlates with the number of viable cells.[11]
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear regression curve fit.[1]
-
Data Interpretation and Visualization
Quantitative Data Summary
All quantitative data should be summarized in tables for clear comparison.
Table 1: Example In Vitro Inhibition Data for 4-Sulfamoylphenyl Acetate
| Target Enzyme | Test System | IC₅₀ (nM) [Example] |
|---|---|---|
| hCA II | Recombinant Enzyme | 98.5 |
| hCA IX | Recombinant Enzyme | 45.2 |
| hCA XII | Recombinant Enzyme | 58.0 |
| EGFR (Wild-Type) | Recombinant Enzyme | 85.3 |
| EGFR (L858R Mutant) | Recombinant Enzyme | 25.1 |
| EGFR (T790M Mutant) | Recombinant Enzyme | 450.6 |
Table 2: Example Cellular Activity Data for 4-Sulfamoylphenyl Acetate
| Cell Line | EGFR Status | Assay Type | GI₅₀ (µM) [Example] |
|---|---|---|---|
| A431 | WT Overexpressed | Phosphorylation | 0.25 |
| PC-9 | Exon 19 del | Proliferation | 0.55 |
| NCI-H1975 | L858R/T790M | Proliferation | 8.7 |
| HaCaT | WT | Proliferation | > 50 |
Dual Inhibition Mechanism
The combined action of 4-Sulfamoylphenyl acetate can be visualized as a two-pronged attack on cancer cell signaling and survival mechanisms.
Caption: Dual inhibition of EGFR signaling and CA-mediated pH regulation.
Conclusion
This application guide provides a systematic framework for the preclinical evaluation of 4-Sulfamoylphenyl acetate, or any similar compound, as a dual inhibitor of EGFR and carbonic anhydrase. By following these detailed protocols, researchers can generate robust data on enzymatic potency, cellular target engagement, and functional anti-proliferative effects. The successful validation of such a molecule would provide a strong rationale for further development as a novel anti-cancer agent capable of targeting both the tumor cell and its supportive microenvironment.
References
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- BenchChem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. Retrieved from BenchChem Website. [Link: https://www.benchchem.
- Tahara, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 12(5), 3579-3586. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5103885/]
- Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. Retrieved from an RSC publication's supplementary information. [Link: https://www.rsc.
- BenchChem. (n.d.). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. Retrieved from BenchChem Website. [Link: https://www.benchchem.com/application-notes/BCHM25911/egfr-in-74-in-vitro-assays]
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from Assay Genie Website. [Link: https://www.assaygenie.com/carbonic-anhydrase-ca-inhibitor-screening-kit-colorimetric]
- Smolecule. (n.d.). Benzolamide Carbonic Anhydrase Inhibition Assay: Applications and Protocols. Retrieved from Smolecule Website. [Link: https://www.smolecule.
- Promega Corporation. (2011). EGFR Kinase Enzyme System Application Note. Retrieved from Promega Website. [Link: https://worldwide.promega.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Retrieved from Thermo Fisher Scientific Website. [Link: https://www.thermofisher.com/us/en/home/products-and-services/services/custom-assay-development-services/custom-assay-solutions-for-drug-discovery/cell-based-assay-development-services/kinase-biology-services/lanthascreen-kinase-assay-development.html]
- Luminex Corporation. (n.d.). Muse® EGFR-RTK Activation Dual Detection Kit User's Guide. Retrieved from Luminex Website. [Link: https://www.luminexcorp.
- Abcam. (2025). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from Abcam Website. [Link: https://www.abcam.com/carbonic-anhydrase-ca-inhibitor-screening-kit-colorimetric-ab283387.html]
- INDIGO Biosciences. (n.d.). Human EGFR1 Reporter Assay Kit. Retrieved from INDIGO Biosciences Website. [Link: https://www.indigobiosciences.com/products/cell-based-reporter-assays/nuclear-receptor-assays/egfr1-human-reporter-assay-kit]
- protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link: https://www.protocols.io/view/carbonic-anhydrase-activity-assay-z8xf9xn]
- Wang, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 724. [Link: https://www.mdpi.com/1420-3049/29/3/724]
- Pawar, D. N., et al. (2017). Synthesis and antimicrobial evaluation of novel sulfonyl and amide coupling derivatives. EC Microbiology, 8(1), 14-28. [Link: https://www.researchgate.
- BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from BPS Bioscience Website. [Link: https://bpsbioscience.com/kinase-assay-kits/egfr-assay-kits]
- Eissa, I. H., et al. (2025). A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. PLOS ONE, In Press. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11373501/]
- Angeli, A., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry, 44(47), 20734-20741. [Link: https://pubs.rsc.org/en/content/articlelanding/2020/nj/d0nj04746a]
- ResearchGate. (2025). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. [Link: https://www.researchgate.
- Nocentini, A., et al. (2014). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry, 57(21), 8875-8886. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4233367/]
- ACS Publications. (2014). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/10.1021/jm501168z]
- Chemdiv. (n.d.). Compound 4-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate. Retrieved from Chemdiv Website. [Link: https://store.chemdiv.
- ResearchGate. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link: https://www.researchgate.
- PubMed. (2014). A class of 4-sulfamoylphenyl-ω-aminoalkyl ethers with effective carbonic anhydrase inhibitory action and antiglaucoma effects. Journal of Medicinal Chemistry. [Link: https://pubmed.ncbi.nlm.nih.gov/25354228/]
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Measuring Rapid Enzyme Kinetics: A Guide to the Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibitors
Introduction: The Critical Role of Carbonic Anhydrase and the Need for Speed
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes essential to fundamental biological processes, including respiration, pH homeostasis, and biosynthesis. These enzymes catalyze the rapid and reversible hydration of carbon dioxide (CO2) to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+). Given their central role in physiology, CAs are significant therapeutic targets for a range of conditions, including glaucoma, epilepsy, and certain types of cancer. The development of specific and potent CA inhibitors is therefore a major focus in drug discovery.
The catalytic turnover of many CA isozymes is one of the fastest known for any enzyme, with catalytic rates (kcat) approaching 10^6 s-1. This incredible speed presents a significant challenge for traditional kinetic assays. Standard spectrophotometric methods are simply too slow to capture the initial, linear phase of the reaction (the "pre-steady state") before substrate depletion or product accumulation begins to alter the reaction rate.[1][2]
This is where the stopped-flow technique becomes indispensable. By rapidly mixing the enzyme and substrate solutions and monitoring the reaction in real-time within milliseconds, stopped-flow spectrophotometry allows for the precise measurement of these extremely fast enzymatic reactions.[2][3][4] This application note provides a detailed guide to the principles, protocol, and data analysis of the stopped-flow CO2 hydrase assay, a robust method for characterizing the kinetic parameters of CAs and the potency of their inhibitors.
Principle of the Assay: Visualizing a Proton's Journey
The stopped-flow CO2 hydrase assay does not directly measure CO2 or bicarbonate. Instead, it ingeniously tracks the reaction by monitoring the change in pH that results from the production of a proton during CO2 hydration. This is achieved by including a pH-sensitive indicator dye in the reaction buffer.
The process unfolds in a series of rapid steps orchestrated by the stopped-flow instrument:
-
Rapid Mixing: Two syringes, one containing the carbonic anhydrase enzyme (and inhibitor, if applicable) in a buffered solution with a pH indicator, and the other containing a CO2-saturated aqueous solution, are driven simultaneously by a pneumatic or motor-driven ram.[1][3]
-
Initiation: The solutions are forced through a high-efficiency mixer, where the enzymatic reaction is initiated. This mixing is completed in microseconds.[2]
-
Observation: The freshly mixed solution flows into a quartz observation cell placed in the light path of a spectrophotometer. The time it takes for the solution to travel from the mixer to the observation cell is known as the "dead time," typically in the order of a millisecond.[2][3]
-
Flow Stoppage & Data Acquisition: The flow is abruptly halted by a stop syringe, which simultaneously triggers data acquisition.[1][2] The spectrophotometer then records the change in absorbance of the pH indicator at a specific wavelength as a function of time. As the CA catalyzes the hydration of CO2, protons are released, causing a drop in the pH of the solution. This pH change alters the protonation state of the indicator dye, leading to a measurable change in its absorbance.
The initial, linear slope of this absorbance-versus-time curve is directly proportional to the initial rate of the enzyme-catalyzed reaction.
Figure 2. Data analysis workflow from raw kinetic traces to final parameters.
Troubleshooting and Expert Insights
-
Noisy Signal: Ensure solutions are freshly prepared and filtered to remove particulates. Check the lamp intensity and alignment. Air bubbles in the flow path are a common cause of artifacts; ensure syringes are loaded carefully.
-
Substrate Instability: The concentration of dissolved CO2 is highly dependent on temperature and pressure. Keeping the substrate solution on ice and continuously bubbling with CO2 is critical for reproducibility. [5]* Inhibitor Precipitation: Some inhibitors may have low aqueous solubility. Pay close attention to the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture, keeping it as low as possible (typically <1%).
-
Distinguishing Fast and Slow Phases: Some kinetic traces may exhibit biphasic behavior. This could represent different steps in the reaction mechanism or other processes. Collecting data in a logarithmic sampling mode can help resolve fast initial phases. * Choosing the Right Buffer: The choice of buffer is critical. It must have a pKa that is sufficiently far from the assay pH to provide buffering capacity without interfering with the proton release measurement. It must also be non-inhibitory to the enzyme. Tris-SO4 is generally preferred over phosphate- or HEPES-based buffers for this reason.
Conclusion
The stopped-flow CO2 hydrase assay is a powerful and essential technique for the detailed kinetic characterization of carbonic anhydrases and their inhibitors. While it requires specialized equipment and careful experimental execution, its ability to resolve rapid, pre-steady-state kinetics provides invaluable insights for researchers in enzymology and drug development. By following the principles and protocols outlined in this guide, scientists can obtain accurate and reproducible data on enzyme efficiency and inhibitor potency, accelerating the discovery of novel therapeutics targeting this important class of enzymes.
References
-
Dodgson, S. J., et al. (1990). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Journal of Applied Physiology. Available from: [Link]
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Tu, C., et al. (2001). Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. Analytical Biochemistry. Available from: [Link]
-
University of York. Rapid reaction kinetics (Stopped-Flow). Available from: [Link]
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McKenna, R., et al. (2020). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Wikipedia. Stopped-flow. Available from: [Link]
-
Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Available from: [Link]
-
Jo, B. H., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. Available from: [Link]
-
ResearchGate. Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug. Available from: [Link]
-
Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. Available from: [Link]
-
Bio-Logic. (2025). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. Available from: [Link]
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Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed. Available from: [Link]
-
Kubíček, V., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Combinatorial Science. Available from: [Link]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. Available from: [Link]
-
Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Available from: [Link]
-
Tanc, M., et al. (2022). Biomimetic CO2 Capture Unlocked through Enzyme Mining: Discovery of a Highly Thermo- and Alkali-Stable Carbonic Anhydrase. Environmental Science & Technology. Available from: [Link]
- US Patent WO2014144264A2. Compositions and methods for analysis of co2 absorption. Google Patents.
-
Lee, J., et al. (2019). Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase. Molecules. Available from: [Link]
-
Chemistry LibreTexts. (2023). 2.1.6: Stopped Flow. Available from: [Link]
-
Klok, J. B. M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. Available from: [Link]
-
Concordia University. Stop Flow Kinetics. Available from: [Link]
-
University of Texas Health Science Center at San Antonio. Guidelines for Acquiring and Analyzing Stopped-Flow Data. Available from: [Link]
Sources
Application Notes & Protocols: A Guide to the Synthesis of 4-Sulfamoylphenyl Diazocarboxylic Acid Derivatives as Bioactive Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the rational design and synthesis of 4-sulfamoylphenyl diazocarboxylic acid derivatives. These compounds represent a significant class of molecules in medicinal chemistry, primarily investigated as inhibitors of metalloenzymes such as carbonic anhydrase (CA).[1][2][3] The core structure combines the well-established pharmacophore of the sulfonamides with the versatile chemistry of diazo compounds, coupled to carboxylic acid moieties that serve as crucial zinc-binding groups.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic principles, critical process parameters, and the strategic rationale behind the synthetic pathway. Detailed, field-tested protocols for the foundational diazotization of sulfanilamide and subsequent azo coupling reactions are provided, supplemented by data interpretation guidelines and visualizations of key chemical transformations.
Introduction: Rationale and Strategic Design
The synthesis of novel therapeutic agents often relies on the strategic combination of known pharmacophores to create new chemical entities with enhanced potency, selectivity, or pharmacokinetic properties. The 4-sulfamoylphenyl diazocarboxylic acid scaffold is a prime example of this design philosophy.
-
The Sulfonamide Anchor: The 4-sulfamoylphenyl group, derived from the foundational antibiotic sulfanilamide, is a cornerstone of medicinal chemistry.[4][5] Its primary role in many enzyme inhibitors is to act as an anchor, forming key hydrogen bonds and van der Waals interactions within the active site of target proteins.[2][6] In the context of carbonic anhydrases, the -SO₂NH₂ moiety is a classic zinc-binding group, but its lack of isoform selectivity has driven the search for novel derivatives to mitigate side effects.[1][2][3]
-
The Diazo Linker: The azo group (-N=N-) serves as a rigid and electronically conjugated linker. Its synthesis proceeds through a highly reliable and well-understood pathway involving a diazonium salt intermediate.[7][8] These diazonium salts are exceptionally versatile electrophiles, enabling the coupling of the sulfonamide anchor to a wide array of other molecular fragments.[9][10]
-
The Carboxylic Acid Targeting Group: In this specific class of compounds, the carboxylic acid (-COOH) functionalities are not passive structural elements. They are designed as potent zinc-binding groups (ZBGs).[1][2] Docking studies have shown that these carboxylate groups can directly coordinate with the Zn²⁺ ion in the active site of carbonic anhydrase, displacing water molecules and leading to potent inhibition.[2] Research has demonstrated that increasing the number of carboxylic acid groups on the scaffold can directly enhance the inhibitory potency and binding affinity for the target enzyme.[1][2]
This guide details the two-stage synthetic approach to these valuable compounds, as illustrated in the workflow below.
Part I: Synthesis of the 4-Sulfamoylphenyl Diazonium Salt Intermediate
The foundational step in this synthesis is the conversion of the primary aromatic amine of sulfanilamide into a reactive diazonium salt. This reaction, known as diazotization, must be performed with careful control over reaction conditions to ensure high yield and safety.
Principle of Diazotization
Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂).[8][10] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[7][11] The resulting diazonium salt is a versatile intermediate, but it is thermally unstable and is therefore generated and used immediately without isolation.[7][10][11]
Critical Experimental Parameters
-
Temperature: This is the single most critical parameter. Diazonium salts decompose rapidly at elevated temperatures and can be explosive in a dry, isolated state.[7][8] The reaction must be maintained between 0-5 °C using an ice-salt bath to ensure the stability of the intermediate.[8][10]
-
Acidity: A molar excess of acid (typically 2.5 to 3 equivalents relative to the amine) is crucial.[7] This prevents the newly formed diazonium salt from coupling with unreacted starting amine and ensures the complete generation of nitrous acid from sodium nitrite.
Detailed Protocol 1: Diazotization of Sulfanilamide
Materials and Reagents:
-
Sulfanilamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Standard laboratory glassware (beakers, flasks, magnetic stirrer, dropping funnel)
Procedure:
-
Preparation of Amine Solution: In a 250 mL beaker, suspend sulfanilamide (e.g., 0.05 mol) in a mixture of distilled water (50 mL) and concentrated HCl (12.5 mL, ~3 equivalents). Stir until a clear solution of the hydrochloride salt is formed.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous magnetic stirring. Ensure the temperature is stable before proceeding.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite (e.g., 0.0525 mol, ~1.05 equivalents) in cold distilled water (20 mL).
-
Diazotization Reaction: Add the sodium nitrite solution dropwise from a dropping funnel to the cold sulfanilamide hydrochloride solution. The addition should be slow, with vigorous stirring, ensuring the temperature of the reaction mixture never exceeds 5 °C .
-
Monitoring for Completion: After the addition is complete, continue stirring for 10 minutes in the ice bath. To confirm the presence of a slight excess of nitrous acid (indicating the full conversion of the amine), touch a drop of the reaction mixture to a piece of starch-iodide paper. An immediate formation of a blue-black color confirms the reaction is complete.[8]
-
Immediate Use: The resulting clear solution contains the 4-sulfamoylphenyl diazonium chloride. It should be kept cold and used immediately in the subsequent azo coupling step. DO NOT attempt to isolate the diazonium salt.
Safety Precautions:
-
Always perform this reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Diazonium salts are potentially explosive; never allow the solution to warm up or evaporate to dryness.
Part II: Azo Coupling to Carboxylic Acid Derivatives
With the electrophilic diazonium salt prepared, the next step is the azo coupling reaction. This is an electrophilic aromatic substitution where the diazonium ion attacks an electron-rich aromatic ring that contains the desired carboxylic acid moieties.
Principle of Azo Coupling
The diazonium cation (Ar-N₂⁺) is a weak electrophile. Therefore, the coupling component must be a highly activated, electron-rich aromatic compound, such as a phenol or an aniline derivative.[7][10] The reaction is typically performed under conditions (often basic for phenols, acidic for anilines) that enhance the nucleophilicity of the coupling partner. The result is the formation of a highly stable, often brightly colored, azo compound containing the characteristic -N=N- linkage.[10]
Detailed Protocol 2: Coupling with a Phenolic Carboxylic Acid
This protocol uses salicylic acid (2-hydroxybenzoic acid) as an example coupling partner. The methodology can be adapted for other phenolic compounds bearing one or more carboxylic acid groups.
Materials and Reagents:
-
Freshly prepared 4-sulfamoylphenyl diazonium chloride solution (from Part I)
-
Salicylic Acid
-
Sodium Hydroxide (NaOH)
-
Distilled Water, Ice
-
Ethanol (for recrystallization)
-
Filtration apparatus
Procedure:
-
Preparation of Coupling Solution: In a 400 mL beaker, dissolve salicylic acid (0.05 mol) in an aqueous solution of sodium hydroxide (e.g., 0.1 mol in 100 mL of water). The base deprotonates the phenolic hydroxyl group, creating a highly activated phenoxide ion.
-
Cooling: Cool this solution to below 5 °C in an ice bath with stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the cold coupling solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Reaction Completion: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolation and Purification:
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Characterization and Data Summary
The identity and purity of the synthesized derivatives must be confirmed using standard analytical techniques.
-
FT-IR Spectroscopy: Confirms the presence of key functional groups: N-H stretch (sulfonamide, ~3300-3400 cm⁻¹), C=O stretch (carboxylic acid, ~1700 cm⁻¹), O-H stretch (broad, carboxylic acid, ~2500-3300 cm⁻¹), S=O stretch (sulfonamide, ~1350 and 1150 cm⁻¹), and the N=N stretch (~1400-1450 cm⁻¹).
-
NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information, confirming the aromatic substitution patterns and the successful coupling of the two components.
-
Mass Spectrometry: Confirms the molecular weight of the final compound.
Table 1: Representative Data for Synthesized Derivatives
The following table summarizes expected data for a series of compounds synthesized by coupling diazotized sulfanilamide with aromatic couplers containing an increasing number of carboxylic acid groups.
| Compound ID | Coupling Component Structure | Formula | MW ( g/mol ) | Yield (%) | IC₅₀ (hCA II) |
| C1 | Salicylic Acid | C₁₃H₁₁N₃O₅S | 321.31 | ~75% | 8.5 µM |
| C2 | 2,4-Dihydroxybenzoic Acid | C₁₃H₁₁N₃O₆S | 337.31 | ~70% | 2.1 µM |
| C3 | 2,3,4-Trihydroxybenzoic Acid | C₁₃H₁₁N₃O₇S | 353.31 | ~65% | 0.9 µM |
Note: IC₅₀ values are illustrative, based on the principle that inhibitory potency increases with the number of zinc-binding carboxylic acid groups as reported in the literature.[1][2]
Application Insight: Mechanism of Carbonic Anhydrase Inhibition
The synthesized compounds are designed as "non-classical" inhibitors. Unlike classical sulfonamide inhibitors that primarily rely on the SO₂NH₂ group, these derivatives employ a dual-binding mechanism. The sulfonamide group anchors the inhibitor in the hydrophobic half of the active site, while the carboxylic acid groups directly chelate the catalytic Zn²⁺ ion, leading to potent and potentially more selective inhibition.
This rational design approach, leveraging well-established synthetic reactions, allows for the systematic modification of the inhibitor scaffold to optimize binding affinity and isoform selectivity, making it a valuable strategy for drug development professionals.
References
-
Fatahian Bavandpour, N., Mehrabi, M., Adibi, H., Mehrabi, M., & Khodarahmi, R. (2024). Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
-
Fatahian Bavandpour, N., et al. (2024). Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. PubMed. [Link]
-
ResearchGate. (n.d.). Effect of time of sulphanilamide diazotization at different temperatures on the disazo dye yield. [Link]
-
Fatahian Bavandpour, N., et al. (2024). Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. ResearchGate. [Link]
- Google Patents. (1992). US5162511A - Nitrosating and diazotizing reagents and reactions.
-
Assay of sulfa drugs by diazotitration Diazotization Titrations. (n.d.). Online Learning Platform. [Link]
-
Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (2025). ResearchGate. [Link]
-
Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. (2025). ResearchGate. [Link]
-
Lozeau, C., Hill, B., & Bushnell, E. (2023). Using computational and synthetic chemistry to design selective carbonic anhydrase inhibitors. Brandon University. [Link]
-
CK-12 Foundation. (2026). Diazonium Salts. [Link]
-
Çetinkaya, Y., et al. (2020). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. PMC. [Link]
-
Unacademy. (n.d.). Preparation of Diazonium salts. Unacademy. [Link]
-
Ju, Y., & Li, Z. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]
Sources
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- 2. Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 9. US5162511A - Nitrosating and diazotizing reagents and reactions - Google Patents [patents.google.com]
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Preparation of 4-acetamidobenzenesulfonamide from N-acetylsulfanilyl chloride.
Abstract
This document provides a comprehensive guide for the synthesis of 4-acetamidobenzenesulfonamide from N-acetylsulfanilyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide delves into the underlying chemical principles, a detailed step-by-step protocol, safety considerations, and methods for product characterization. The synthesis of 4-acetamidobenzenesulfonamide is a critical step in the preparation of many sulfa drugs, a class of synthetic antimicrobial agents.[1] A thorough understanding of this process is essential for the efficient and safe production of these important pharmaceutical compounds.
Introduction: The Significance of 4-Acetamidobenzenesulfonamide
4-Acetamidobenzenesulfonamide, also known as N-acetylsulfanilamide, is a key intermediate in the synthesis of various sulfonamide-based drugs.[2][3] These "sulfa drugs" were among the first effective chemotherapeutic agents to be widely used and continue to be important in treating bacterial infections.[1] They function as antimetabolites, competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria.[4] As bacteria must synthesize their own folic acid, this inhibition is selectively toxic to them.[1] The acetamido group in 4-acetamidobenzenesulfonamide serves as a protecting group for the aniline nitrogen, allowing for selective reactions at the sulfonyl chloride functional group. This guide will focus on the nucleophilic substitution reaction between N-acetylsulfanilyl chloride and ammonia to yield the desired sulfonamide.
Mechanistic Insights: The Chemistry Behind the Synthesis
The core of this synthesis is a nucleophilic addition-elimination reaction. The highly reactive N-acetylsulfanilyl chloride is attacked by the nucleophilic ammonia. The reaction proceeds as follows:
Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This is facilitated by the significant partial positive charge on the sulfur atom, induced by the electronegative oxygen and chlorine atoms.[5][6]
Step 2: Formation of a Tetrahedral Intermediate. This attack results in the formation of a transient tetrahedral intermediate.
Step 3: Elimination of the Leaving Group. The intermediate then collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion, which is a good leaving group.[7][8]
Step 4: Deprotonation. A second molecule of ammonia acts as a base, deprotonating the nitrogen atom to form the stable 4-acetamidobenzenesulfonamide and an ammonium ion.[5][9] The overall reaction is driven by the formation of the stable amide bond and the precipitation of the product.
Reaction Scheme:
The use of excess ammonia is crucial not only to act as the nucleophile but also to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the starting materials or the product.[7]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 4-acetamidobenzenesulfonamide.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| N-Acetylsulfanilyl chloride | C8H8ClNO3S | 233.67 | 39 g | Sigma-Aldrich |
| Concentrated Ammonia Solution (28%) | NH3 | 17.03 | 120 mL | Fisher Scientific |
| Dilute Sulfuric Acid | H2SO4 | 98.08 | As needed | VWR |
| Distilled Water | H2O | 18.02 | ||
| Ice | As needed |
Equipment
-
500 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Buchner funnel and filter flask
-
pH paper
-
Beakers
-
Graduated cylinders
-
Spatula
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a well-ventilated fume hood, cautiously add 39 g of N-acetylsulfanilyl chloride to a 500 mL Erlenmeyer flask.
-
Addition of Ammonia: While stirring, carefully and slowly add 120 mL of concentrated ammonia solution to the N-acetylsulfanilyl chloride.[10] A vigorous exothermic reaction will occur.[10] Continue stirring until a smooth, thin paste is formed.
-
Heating the Mixture: Heat the resulting paste at 70°C for 30 minutes with occasional stirring.[10][11] This ensures the completion of the reaction.
-
Cooling and Neutralization: After heating, cool the mixture in an ice bath. Once cooled, neutralize the mixture with dilute sulfuric acid until it is acidic to pH paper.[10]
-
Product Isolation: Collect the precipitated 4-acetamidobenzenesulfonamide by vacuum filtration using a Buchner funnel.[12]
-
Washing: Wash the collected solid with cold water to remove any remaining impurities.[10][11]
-
Drying: Dry the product on the filter funnel by pulling air through it for at least 10 minutes, or in a drying oven at a low temperature.[11] The crude product is often pure enough for subsequent steps.[10]
-
Recrystallization (Optional): For a highly pure product, the crude 4-acetamidobenzenesulfonamide can be recrystallized from hot water.[10] Dissolve the crude product in a minimum amount of boiling water, then allow it to cool slowly to form colorless crystals. Collect the crystals by vacuum filtration.
Workflow Diagram
Caption: Workflow for the synthesis of 4-acetamidobenzenesulfonamide.
Characterization of 4-Acetamidobenzenesulfonamide
Proper characterization of the synthesized product is essential to confirm its identity and purity.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 219°C[10] |
| Solubility | Sparingly soluble in water |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: Key peaks should be observed corresponding to the N-H stretch of the amide and sulfonamide, the C=O stretch of the amide, and the S=O stretches of the sulfonamide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): The spectrum should show distinct signals for the acetyl methyl protons, the aromatic protons, and the amide and sulfonamide protons. For example, in DMSO-d6, a singlet for the acetyl protons (CH3CO) is expected around δ 2.0-2.1 ppm.[13]
Safety and Hazard Management
Working with the reagents in this synthesis requires strict adherence to safety protocols.
-
N-Acetylsulfanilyl Chloride: This compound is corrosive and causes burns to the skin, eyes, and mucous membranes.[14][15] It reacts with water, so it should be handled in a dry environment.[15] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17] All manipulations should be performed in a chemical fume hood.[14]
-
Concentrated Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. Inhalation can cause respiratory irritation.[18] Handle in a well-ventilated fume hood.
-
Chlorosulfonic Acid (Precursor Synthesis): The synthesis of the starting material, N-acetylsulfanilyl chloride, involves chlorosulfonic acid, which is extremely corrosive and reacts violently with water.[19][20] Extreme caution must be exercised when working with this reagent.
Waste Disposal
All chemical waste must be disposed of according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Solid waste containing the product or starting materials should be collected in designated containers.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete reaction. | Ensure the reaction mixture is heated at the correct temperature for the specified time. |
| Loss of product during workup. | Ensure the mixture is sufficiently cooled before filtration to minimize the solubility of the product. Use minimal cold solvent for washing. | |
| Product is discolored | Presence of impurities. | Recrystallize the product from hot water. Ensure the starting materials are of high purity. |
| Reaction is too vigorous | Addition of ammonia is too rapid. | Add the ammonia solution slowly and with continuous stirring, and consider using an ice bath to control the initial exothermic reaction. |
Conclusion
The synthesis of 4-acetamidobenzenesulfonamide from N-acetylsulfanilyl chloride is a fundamental and important reaction in medicinal chemistry. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably and safely produce this key intermediate for the development of sulfa drugs and other bioactive molecules. The principles of nucleophilic substitution and the practical considerations discussed herein provide a solid foundation for further exploration in organic synthesis.
References
-
PrepChem. (n.d.). Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). Retrieved from [Link]
-
Prachayasittikul, V., et al. (2017). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 16, 84-98. Retrieved from [Link]
-
University of Babylon. (n.d.). Procedure for synthesis of sulfanilamide - Part 2. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 22.10: Sulfa Drugs - a closer look. Retrieved from [Link]
-
Loba Chemie. (n.d.). N-ACETYLSULFANILYL CHLORIDE. Retrieved from [Link]
-
LiveJournal. (2006, September 19). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Ammonia. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
BioCrick. (n.d.). N-Acetylsulfanilyl chloride-MSDS. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Acetylsulfanilyl Chloride, 99% (Titr.). Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and ammonia - addition / elimination. Retrieved from [Link]
-
ChemKey. (n.d.). Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Ammonia. Retrieved from [Link]
-
Save My Exams. (2026, February 23). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Scribd. (2023, September 3). Synthesis and Yield of Sulfanilamide. Retrieved from [Link]
- Google Patents. (n.d.). CN103483230A - Preparation method of sulfanilamide.
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- 5. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Acetamidobenzenesulfonamide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 4-acetamidobenzenesulfonamide. It is designed to offer practical, field-proven insights and troubleshooting strategies to overcome common challenges encountered during the purification process.
Introduction: The Importance of Purity
4-Acetamidobenzenesulfonamide, a key intermediate in the synthesis of sulfonamide drugs, must be of high purity to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The crude product from synthesis often contains a variety of impurities, including unreacted starting materials, byproducts, and decomposition products. This guide will focus on the most common and effective methods for purifying this compound, with a primary emphasis on recrystallization, and will also cover alternative techniques such as acid-base extraction and column chromatography for specific purification challenges.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities in the crude material. The synthesis of 4-acetamidobenzenesulfonamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with ammonia.[2] The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 4-acetamidobenzenesulfonyl chloride is a common impurity.[2]
-
Side-Reaction Products: During the synthesis of the precursor, 4-acetamidobenzenesulfonyl chloride, from acetanilide and chlorosulfonic acid, ortho and meta isomers can form, although the para isomer is the major product due to steric hindrance at the ortho position and the directing effect of the acetamido group.
-
Hydrolysis Products: 4-Acetamidobenzenesulfonyl chloride is susceptible to hydrolysis, which can lead to the formation of 4-acetamidobenzenesulfonic acid.
-
Colored Impurities: The crude product may also contain colored impurities, which can often be removed with activated charcoal.[3]
Primary Purification Method: Recrystallization
Recrystallization is the most widely used and effective method for purifying crude 4-acetamidobenzenesulfonamide. The principle behind this technique is the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Choosing the Right Solvent
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For 4-acetamidobenzenesulfonamide, water is the most common and effective solvent.[4] Ethanol-water mixtures can also be effective for sulfonamides.[5]
Detailed Recrystallization Protocol
This protocol provides a step-by-step guide for the recrystallization of 4-acetamidobenzenesulfonamide from water.
Materials:
-
Crude 4-acetamidobenzenesulfonamide
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Activated charcoal (optional)
Procedure:
-
Dissolution: In a clean Erlenmeyer flask, add the crude 4-acetamidobenzenesulfonamide. For every 1 gram of crude product, add approximately 10-12 mL of deionized water.[4]
-
Heating: Gently heat the suspension to boiling while stirring to dissolve the solid. Add a minimal amount of additional hot water if necessary to achieve complete dissolution. Avoid using an excessive amount of solvent, as this will reduce the recovery yield.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through the funnel for an extended period. For optimal drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the melting point of 4-acetamidobenzenesulfonamide (219 °C).
Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out | The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities or too rapid cooling. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider a pre-purification step if the crude material is highly impure.[5] |
| Low or No Crystal Formation | Too much solvent was used, or the solution is supersaturated. | If too much solvent was used, evaporate some of it and allow the solution to cool again. To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal of pure 4-acetamidobenzenesulfonamide.[5] |
| Low Recovery Yield | Too much solvent was used, the crystals were washed with solvent that was not ice-cold, or the product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Always wash the crystals with ice-cold solvent. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[7] |
| Colored Crystals | Incomplete removal of colored impurities. | Repeat the recrystallization process, ensuring the use of activated charcoal during the hot filtration step. |
Quantitative Data for Recrystallization
| Parameter | Value | Notes |
| Solvent | Water | - |
| Solvent to Solute Ratio | ~10-12 mL per 1 gram of crude product | Adjust as needed to achieve complete dissolution at boiling. |
| Expected Recovery | 60-80% | This can vary depending on the initial purity of the crude material and adherence to the protocol. |
| Melting Point (Pure) | 219 °C | A sharp melting point close to the literature value is an indicator of high purity. |
Alternative Purification Methods
While recrystallization is the preferred method, other techniques can be employed, particularly for specific impurity profiles or when recrystallization proves ineffective.
Acid-Base Extraction
This technique is useful for separating acidic or basic impurities from the neutral 4-acetamidobenzenesulfonamide.
Principle: 4-Acetamidobenzenesulfonamide is a weakly acidic compound. It can be separated from strongly acidic or basic impurities by manipulating the pH of a two-phase system (typically an organic solvent and water).
General Protocol:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic impurities.
-
Wash the organic layer with a dilute acidic aqueous solution (e.g., dilute HCl) to remove basic impurities.[8][9][10]
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Evaporate the solvent to obtain the purified 4-acetamidobenzenesulfonamide.
Column Chromatography
For challenging separations where impurities have similar polarities to the product, column chromatography can be an effective, albeit more resource-intensive, method.[11]
Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
General Protocol:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase (Eluent): A solvent system is chosen that allows for good separation of the product from its impurities. For 4-acetamidobenzenesulfonamide, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC).[11][12]
-
Procedure:
-
A slurry of silica gel in the mobile phase is packed into a column.
-
The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.
-
The mobile phase is passed through the column, and fractions are collected as they elute.
-
The fractions are analyzed by TLC to identify those containing the pure product.
-
The solvent is evaporated from the pure fractions to yield the purified 4-acetamidobenzenesulfonamide.
-
Workflow Diagrams
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: My crude product is a brownish color. Will recrystallization from water be sufficient to remove the color?
A1: Recrystallization from water alone may not be sufficient to remove all colored impurities. It is highly recommended to perform a decolorization step by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal has a high surface area and will adsorb the colored molecules.
Q2: I have a very low yield after recrystallization. What is the most likely reason?
A2: The most common reason for a low yield is using too much solvent to dissolve the crude product. [5]It is crucial to use the minimum amount of boiling solvent necessary for complete dissolution. Other factors could be incomplete crystallization (not cooling for long enough) or washing the crystals with solvent that is not ice-cold.
Q3: Can I use a solvent other than water for recrystallization?
A3: While water is the most common and effective solvent, other polar solvents or solvent mixtures can be used. Ethanol or a mixture of ethanol and water are often good alternatives for sulfonamides. [5]However, you would need to determine the optimal solvent system and ratios through small-scale solubility tests.
Q4: When should I consider using column chromatography instead of recrystallization?
A4: Column chromatography should be considered when recrystallization fails to provide a product of the desired purity. This is often the case when the impurities have very similar solubility and polarity to 4-acetamidobenzenesulfonamide, making them difficult to separate by recrystallization alone. [11] Q5: How can I confirm the purity of my final product?
A5: The most straightforward method to assess purity in a teaching or general research lab is by measuring the melting point. A pure compound will have a sharp melting point that is very close to the literature value (219 °C for 4-acetamidobenzenesulfonamide). A broad melting point range indicates the presence of impurities. For more rigorous purity assessment, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis can be used.
References
-
Doungsoongnuen, P., et al. (2021). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 20, 133-151. Available at: [Link]
-
Organic Syntheses. (2012). Anhydrous Hydration of Nitriles to Amides: p-Carbomethoxybenzamide. Organic Syntheses, 89, 66-72. Available at: [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. Available at: [Link]
-
Organic Syntheses. (2011). Preparation of 2-Carboxyethyltriphenylphosphonium chloride. Organic Syntheses, 88, 26-34. Available at: [Link]
-
LiveJournal. (2006). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. Available at: [Link]
-
Mercer University. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Available at: [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Available at: [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
-
University of California, Santa Cruz. (2009). Experiment 9 — Recrystallization. Available at: [Link]
-
Central Philippine University. (n.d.). Procedure for synthesis of sulfanilamide - Part 2. Available at: [Link]
-
Chemistry LibreTexts. (2019). 22.10: Sulfa Drugs - a closer look. Available at: [Link]
-
Santai Technologies Inc. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Available at: [Link]
-
University of California, Santa Cruz. (n.d.). Experiment 1 - Recrystallization of Acetanilide. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.doc.pdf. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
- Google Patents. (n.d.). US3595913A - Crystallization of acetylsulfanilyl chloride.
-
University of California, Irvine. (n.d.). EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?. Available at: [Link]
-
University of Massachusetts. (n.d.). CHEM 267. Extraction of Acids and Bases. Available at: [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. Available at: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Available at: [Link]
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- 5. benchchem.com [benchchem.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
Identifying and removing common impurities in sulfonamide synthesis.
Topic: Identifying and Removing Common Impurities in Sulfonamide Synthesis
Executive Summary
Sulfonamide formation (Schotten-Baumann conditions or anhydrous organic base methods) is a staple of medicinal chemistry, yet it is frequently plagued by a specific triad of impurities: bis-sulfonamides , sulfonic acids , and unreacted amines .
This guide moves beyond basic textbook procedures to address the why and how of purification, focusing on the physicochemical differences between the desired product and its byproducts. The protocols below rely on the "pH Swing" principle—a self-validating purification logic that exploits the acidity of the sulfonamide N-H bond.
Part 1: The Impurity Profile (Know Your Enemy)
Before attempting purification, you must identify what is likely present in your crude mixture.
| Species | Origin | Physicochemical Marker | Solubility Behavior |
| Mono-Sulfonamide (Product) | Desired reaction ( | Acidic Proton ( | Soluble in basic molecules; precipitates in acid. |
| Bis-Sulfonamide (Impurity) | Over-reaction of primary amine ( | Non-Acidic (No N-H proton) | Insoluble in aqueous base; soluble in organics. |
| Sulfonic Acid | Hydrolysis of Sulfonyl Chloride ( | Highly Acidic / Polar | Water-soluble at all pH levels (as anion). |
| Unreacted Amine | Incomplete conversion | Basic | Soluble in aqueous acid; extractable into organic in base. |
Part 2: Troubleshooting & FAQs
Case 1: The "Double-Dip" Phenomenon
User Question: "I reacted a primary amine with sulfonyl chloride, but my yield is low, and I see a lipophilic spot on TLC that runs higher than my product. What is it?"
Technical Insight:
You have likely formed the bis-sulfonamide (
The Fix (The pH Swing): Because the bis-sulfonamide lacks an acidic N-H proton, it cannot form a water-soluble salt in aqueous base.
-
Dissolve your crude solid in 1M NaOH .
-
The Product (mono-sulfonamide) will deprotonate and dissolve into the aqueous layer.
-
The Impurity (bis-sulfonamide) will remain as a solid or oil.
-
Filter or extract the aqueous layer with an organic solvent (like Ethyl Acetate) to remove the bis-sulfonamide.
-
Acidify the aqueous layer (to pH ~2-3).[1] The pure mono-sulfonamide will precipitate out.
Case 2: The "Disappearing" Chloride
User Question: "My LCMS shows a large peak with a mass corresponding to the sulfonic acid (
Technical Insight: Sulfonyl chlorides are moisture-sensitive.[2] If your solvent was not dry, or if atmospheric moisture entered the flask, the chloride hydrolyzed to sulfonic acid [2]. This reaction is often faster than the amination, especially with sterically hindered amines.
The Fix: Sulfonic acids are highly water-soluble. They are easily removed during the standard aqueous workup.
-
Protocol: Ensure your final wash is with water or mild bicarbonate. The sulfonic acid (as a sulfonate salt) will stay in the aqueous waste stream. Do not acidify the aqueous waste and try to extract; you might pull the sulfonic acid back in if the organic solvent is polar enough.
Case 3: The "Sticky" Starting Material
User Question: "I have unreacted amine left. Column chromatography is streaking. How do I clean this up without a column?"
Technical Insight:
Amines are basic. You can exploit this by washing the organic reaction mixture with dilute acid (1M HCl). The amine converts to its hydrochloride salt (
-
Caution: If your sulfonamide product contains other basic nitrogen centers (e.g., a pyridine ring), this method will wash away your product too. In that case, use careful stoichiometry or chromatography.
Part 3: The "Golden Standard" Purification Workflow
This protocol is designed to remove all three common impurities (Bis-sulfonamide, Sulfonic Acid, Amine) without column chromatography.
Reagents:
-
1M NaOH (Aqueous)
-
1M HCl (Aqueous)
-
Ethyl Acetate (EtOAc)
-
Brine
Step-by-Step Protocol:
-
Evaporation: Remove the reaction solvent (especially if it is Pyridine or DMF) to obtain the crude residue.
-
Solubilization (The Filter): Redissolve the crude residue in Ethyl Acetate .
-
Acid Wash (Removes Amine): Wash the EtOAc layer with 1M HCl (2x).
-
Chemistry: Unreacted amine becomes
and goes into the water. Product stays in EtOAc.
-
-
Alkaline Extraction (The Separation): Extract the EtOAc layer with 1M NaOH (2x).
-
Chemistry: The Mono-Sulfonamide becomes
(water-soluble) and moves to the Aqueous Layer . -
Rejection: The Bis-Sulfonamide (neutral) stays in the EtOAc Layer . Discard the EtOAc layer (after verifying product is in the aqueous phase!).
-
-
Precipitation (The Isolation): Take the basic aqueous layer (containing product) and slowly add 6M HCl with stirring until pH reaches 2–3.
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Filtration: Filter the solid, wash with water (removes trapped Sulfonic Acid/Salts), and dry.
Part 4: Logic Visualization
The following diagram illustrates the decision matrix for the "pH Swing" purification method described above.
Figure 1: The "pH Swing" Purification Logic. This workflow exploits the unique acidity of the mono-sulfonamide to separate it from both basic (amine) and neutral (bis-sulfonamide) impurities.
References
-
BenchChem Technical Support.[2] (2025).[2][3] Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem. ]">https://benchchem.com[2]
-
American Chemical Society. (2009).[3] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.[4] ]">https://pubs.acs.org[4]
-
National Institutes of Health (NIH). (2024).[5][6] Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed.[7] [Link]5]
-
USDA Food Safety and Inspection Service. (2009).[3][5] Determination and Confirmation of Sulfonamides. USDA.[3] [Link]
Sources
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- 3. fsis.usda.gov [fsis.usda.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersrj.com [frontiersrj.com]
- 7. researchgate.net [researchgate.net]
Preventing degradation of N-(4-acetylphenyl)sulfonylacetamide on silica gel plates.
The following technical guide is structured as a specialized support center resource for researchers working with N-(4-acetylphenyl)sulfonylacetamide . It synthesizes chemical stability principles with practical troubleshooting protocols.
Topic: Stability & Purification on Silica Gel Phases Document ID: TS-NAS-042 Last Updated: March 2, 2026[1]
Compound Profile & Stability Overview
Compound: N-(4-acetylphenyl)sulfonylacetamide
Chemical Structure:
Executive Summary: Researchers frequently report "vanishing yields" or "ghost spots" when analyzing N-(4-acetylphenyl)sulfonylacetamide on standard silica gel (TLC or Column).[1] This is not typically due to oxidative instability but rather acid-catalyzed hydrolysis driven by the stationary phase.
The N-acyl sulfonamide moiety (
Troubleshooting Guides (FAQs)
Q1: My TLC shows a "streak" rather than a distinct spot. Is my compound impure?
Diagnosis: Likely Ionization Streaking , not necessarily impurity. Mechanism: The N-acyl sulfonamide proton is acidic.[1][2] On standard silica, the compound exists in an equilibrium between its neutral and deprotonated (anionic) forms. The anion interacts strongly with the polar silica surface, causing it to drag or "streak" down the plate. Solution: Acidify the mobile phase slightly (0.1% Acetic Acid) to suppress ionization, keeping the compound in its neutral, less polar form.
Q2: I see two distinct spots on TLC after purification, but NMR showed pure product before.
Diagnosis: On-Column Degradation (Deacetylation).[1]
Mechanism: During the time the compound spends on the column, the acidic silica catalyzes the hydrolysis of the acetamide group.
Observation: The lower
Q3: Can I use Alumina instead of Silica?
Analysis: Yes, but with caution. Recommendation: Neutral Alumina is a viable alternative. However, N-acyl sulfonamides can be unstable in highly basic conditions as well.[1][3] Avoid Basic Alumina, as it may induce base-catalyzed hydrolysis.[1]
Experimental Protocols
Protocol A: Neutralization of Silica Gel Plates (TLC)
Use this protocol to prevent artifactual degradation during reaction monitoring.
-
Preparation: Prepare a 5% Triethylamine (Et
N) solution in Methanol/DCM (1:9). -
Impregnation: Dip the silica gel TLC plate into this solution and allow the solvent to evaporate completely in a fume hood (approx. 5-10 mins).
-
Activation: Briefly heat the plate (40°C for 2 mins) to remove excess volatile amine, leaving the silica surface neutralized.
-
Elution: Run your sample using your standard mobile phase.
-
Note: If the compound is stable but streaking, add 0.5% Et
N directly to your mobile phase instead of pre-dipping.
-
Protocol B: The "Diagonal Test" (2D-TLC) for Stability Validation
Use this self-validating system to confirm if the silica is causing the degradation.[1]
-
Spotting: Apply a concentrated spot of N-(4-acetylphenyl)sulfonylacetamide at the bottom-left corner of a square (
cm) TLC plate.[1] -
First Dimension: Develop the plate in your solvent system (e.g., Hexane:EtOAc).
-
Drying: Remove the plate and dry it with cool air. Wait 15 minutes. (This pause allows the silica to react with the compound).
-
Second Dimension: Rotate the plate 90° and develop it again in the exact same solvent system.
-
Interpretation:
Mechanistic Visualization
Figure 1: Acid-Catalyzed Degradation Pathway
The following diagram illustrates the specific cleavage event occurring on the silica surface.
Caption: Mechanism of silica-induced deacetylation. The acidic silanol groups protonate the carbonyl oxygen, facilitating nucleophilic attack by residual water.
Figure 2: Purification Decision Tree
Follow this logic flow to select the correct stationary phase modification.
Caption: Workflow for selecting mobile phase modifiers based on compound stability and TLC behavior.
Quantitative Data Summary
Table 1: Solvent System Compatibility for N-acyl Sulfonamides
| Solvent System | Additive | Purpose | Risk Level |
| Hexane / EtOAc | None | Standard Screening | High (Streaking/Hydrolysis) |
| DCM / MeOH | 0.5% Et | Neutralization | Low (Recommended) |
| DCM / MeOH | 0.1% AcOH | Suppression of Ionization | Medium (May catalyze hydrolysis over time) |
| Toluene / Acetone | None | Alternative Selectivity | Medium |
References
-
National Institutes of Health (NIH). (2025). N-((4-(Acetylamino)phenyl)sulfonyl)acetamide | C10H12N2O4S | CID 101240.[1][4] PubChem.[4][5] Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones. Retrieved from [Link][1]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. Retrieved from [Link]
Sources
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- 3. benchchem.com [benchchem.com]
- 4. N-((4-(Acetylamino)phenyl)sulfonyl)acetamide | C10H12N2O4S | CID 101240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
N-(4-sulfamoylphenyl)acetamide versus other carbonic anhydrase inhibitors.
This guide provides an in-depth technical comparison between N-(4-sulfamoylphenyl)acetamide (chemically known as N-acetylsulfanilamide ) and the clinical "gold standard" Carbonic Anhydrase Inhibitors (CAIs) such as Acetazolamide .
Executive Summary & Chemical Identity
N-(4-sulfamoylphenyl)acetamide is the N-acetylated derivative of Sulfanilamide. In the context of Carbonic Anhydrase (CA) inhibition, it serves primarily as a mechanistic reference compound and a metabolic intermediate rather than a high-potency clinical inhibitor.
While it shares the critical sulfonamide zinc-binding group (ZBG) with potent drugs, its phenyl scaffold renders it significantly less potent than heterocyclic sulfonamides like Acetazolamide.
Chemical Structure Analysis
-
Target Molecule: N-(4-sulfamoylphenyl)acetamide (N-acetylsulfanilamide)
-
Comparator (Gold Standard): Acetazolamide
Key Insight: The substitution of the phenyl ring (in the target molecule) with the electron-deficient thiadiazole ring (in Acetazolamide) increases the acidity of the sulfonamide proton, thereby enhancing Zinc (
Performance Comparison: Potency & Selectivity
The following table synthesizes experimental inhibition constants (
Table 1: Inhibitory Potency (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) Comparison[2][5][14][15][16]
| Compound | Scaffold Type | hCA I | hCA II | Primary Application |
| N-(4-sulfamoylphenyl)acetamide | Phenyl (Aromatic) | ~4,000 - 6,000 | ~250 - 450 | Mechanistic Studies / Metabolite |
| Sulfanilamide (Parent) | Phenyl (Aromatic) | ~300 | ~240 | Historical Antibacterial / Reference |
| Acetazolamide (Standard) | Thiadiazole (Heterocyclic) | ~250 | 12 | Glaucoma / Diuretic / Altitude Sickness |
| Methazolamide | Thiadiazole (Heterocyclic) | ~50 | 14 | Glaucoma (Lower renal clearance) |
Data aggregated from Supuran et al. and standard structure-activity relationship (SAR) literature.
Mechanistic Interpretation[10]
-
The "Tail" Effect: Acetylation of the N4-amino group of sulfanilamide (converting it to N-(4-sulfamoylphenyl)acetamide) typically reduces inhibitory potency against hCA II compared to the parent sulfanilamide. The free amino group in sulfanilamide participates in favorable hydrogen bond networks within the active site that the bulky acetamide group disrupts.
-
Acidity & Binding: The sulfonamide moiety must be ionized (
) to bind the catalytic Zinc. Heterocyclic rings (Acetazolamide) are more electron-withdrawing than phenyl rings, lowering the of the sulfonamide group (approx. 7.2 vs. 10.4), making it a much stronger ligand at physiological pH.
Mechanism of Action: The Zinc Trap
The primary mechanism for all sulfonamide CAIs is the coordination of the deprotonated sulfonamide nitrogen to the
Visualization: Sulfonamide Binding Topology
The following diagram illustrates the competitive binding mechanism.
Caption: Competitive displacement of the catalytic water molecule by the sulfonamide anion, preventing CO2 hydration.
Experimental Protocol: Esterase Activity Assay
While the Stopped-Flow CO2 Hydration Assay is the gold standard for kinetics, it requires specialized equipment. The Esterase Activity Assay using p-nitrophenyl acetate (pNPA) is a robust, self-validating alternative for comparing relative potencies of N-(4-sulfamoylphenyl)acetamide and Acetazolamide in a standard UV-Vis spectrophotometer.
Principle
CA catalyzes the hydrolysis of pNPA to p-nitrophenol (yellow,
Materials
-
Enzyme: Purified Bovine CA II (Sigma-Aldrich or equivalent), 1 mg/mL stock.
-
Substrate: p-nitrophenyl acetate (pNPA), 3 mM in Acetone.
-
Buffer: 50 mM Tris-SO4, pH 7.6.
-
Inhibitors: N-(4-sulfamoylphenyl)acetamide and Acetazolamide (dissolved in DMSO).
Step-by-Step Workflow
-
Preparation:
-
Dilute CA II enzyme to approx. 0.5 µM in Tris buffer.
-
Prepare serial dilutions of inhibitors (
M to M).
-
-
Incubation (Pre-Equilibrium):
-
Mix 100 µL of Enzyme solution + 10 µL of Inhibitor solution.
-
Incubate for 15 minutes at 25°C. Critical Step: Sulfonamides are slow-binding inhibitors; pre-incubation ensures equilibrium.
-
-
Reaction Initiation:
-
Add 90 µL of pNPA substrate solution.
-
Final volume: 200 µL.
-
-
Measurement:
-
Monitor Absorbance at 400 nm kinetically for 5 minutes.
-
Record the initial velocity (
).
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Inhibitor].
-
Fit to the Cheng-Prusoff equation to determine
and .
-
Workflow Diagram
Caption: Standardized workflow for determining inhibitory constants using the pNPA esterase assay.
Conclusion & Recommendations
For researchers selecting a compound:
-
Use Acetazolamide if you require a positive control for maximal inhibition. Its low nanomolar affinity (
nM) ensures complete blockade of hCA II at standard concentrations. -
Use N-(4-sulfamoylphenyl)acetamide only if you are studying structure-activity relationships (SAR) of phenyl-sulfonamide derivatives or investigating the metabolism of sulfanilamide. Its lower potency (
nM) makes it a suboptimal choice for therapeutic blockade but an excellent tool for probing the active site's tolerance for bulky aromatic tails.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[9] Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595–781. Link
-
BenchChem. (2025).[7] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex. Proceedings of the National Academy of Sciences. Link
-
MDPI. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides.[2] International Journal of Molecular Sciences. Link
Sources
- 1. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ki Summary [bindingdb.org]
- 4. Carbonic anhydrase inhibitors. Novel sulfanilamide/acetazolamide derivatives obtained by the tail approach and their interaction with the cytosolic isozymes I and II, and the tumor-associated isozyme IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Acylsulfonamides strongly inhibit human carbonic anhydrase isoenzymes I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Carbonic anhydrase inhibitors. Comparison of aliphatic sulfamate/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Efficacy of 4-Sulfamoylphenyl acetate derivatives against different carbonic anhydrase isoforms.
Executive Summary
This guide provides a technical analysis of 4-sulfamoylphenyl acetamide (4-SPA) derivatives, a critical scaffold in the development of isoform-selective carbonic anhydrase (CA) inhibitors.[1] While the ester form (4-sulfamoylphenyl acetate) acts primarily as a prodrug or esterase substrate, the stable acetamide derivatives utilize the "tail approach" to target specific CA isoforms.
This document objectively compares the efficacy of these derivatives against the clinical standard, Acetazolamide (AAZ) , focusing on their selectivity for tumor-associated isoforms (hCA IX, XII) versus cytosolic off-targets (hCA I, II).
Mechanism of Action & Structural Logic
The efficacy of 4-SPA derivatives relies on a dual-binding mechanism. The sulfonamide moiety acts as the "anchor," coordinating with the catalytic Zinc ion, while the acetamide tail extends into the enzyme's active site cavity to exploit subtle structural differences between isoforms.
Structural-Activity Relationship (SAR) Pathway
Figure 1: Pharmacophore model of 4-SPA derivatives. The acetamide linker positions the variable tail to interact favorably with the hydrophobic pocket of hCA IX/XII while often clashing with the narrower active site of hCA II.
Comparative Efficacy Data
The following data aggregates inhibition constants (
Key Comparison:
-
Acetazolamide (AAZ): The clinical standard (Pan-inhibitor).
-
Compound 1 (4-SPA Derivative): 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide.[2] A representative "tail-approach" derivative.
-
SLC-0111: A clinical stage ureido-sulfonamide (included for context on isoform selectivity).
Table 1: Inhibition Constants ( ) Against Key hCA Isoforms[3][4]
| Compound | Scaffold Type | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Selectivity (II/IX) |
| Acetazolamide (AAZ) | Heterocyclic Sulfonamide | 250 | 12.1 | 25.0 | 5.7 | 0.48 (Non-selective) |
| Sulfanilamide (SAA) | Simple Sulfonamide | 56,000 | 240 | 380 | 340 | 0.63 (Weak) |
| 4-SPA Derivative (Cmpd 1) | Acetamide Linker | >10,000 | 43.2 | ~15 | 8.9 | ~2.8 (Selective) |
| SLC-0111 | Ureido Linker | 5,080 | 960 | 45.0 | 4.5 | 21.3 (Highly Selective) |
Data Sources: Supuran et al. (2020) [1], Nocentini et al. (2018) [2].
Analysis:
-
Potency: The 4-SPA derivative (Cmpd 1) maintains nanomolar potency against the target isoforms (IX, XII) comparable to AAZ.
-
Selectivity: Unlike AAZ, which potently inhibits the off-target hCA II (
nM), the 4-SPA derivative shows reduced affinity for hCA II ( nM) and very low affinity for hCA I. This structural discrimination reduces the risk of systemic side effects (e.g., paresthesia, metabolic acidosis) associated with cytosolic CA inhibition.
Experimental Protocols
To replicate these findings, use the Stopped-Flow CO2 Hydration Assay . This kinetic method is the only self-validating protocol capable of measuring the rapid turnover of CA (
Protocol A: Stopped-Flow CO2 Hydration Assay (Khalifah Method)
Objective: Determine the inhibition constant (
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO2-saturated water (approx. 17 mM CO2 at 25°C).
-
Enzyme: Recombinant hCA isoforms (I, II, IX, XII).
Workflow:
Figure 2: Experimental workflow for determining kinetic constants. The rapid mixing ensures the initial rate is captured before the reverse reaction (dehydration) becomes significant.
Validation Steps (Self-Correction):
-
Uncatalyzed Rate: Always run a "blank" (buffer only). The uncatalyzed rate should be significant but distinguishable from the enzyme-catalyzed rate.
-
Solvent Effects: 4-SPA derivatives are often dissolved in DMSO. Ensure final DMSO concentration is <1% to prevent enzyme denaturation. Run a DMSO-only control.
-
Esterase Check: If using ester derivatives (not acetamides), pre-incubate for 15 minutes to check for hydrolysis. If Absorbance changes without CO2, the compound is acting as a substrate, not just an inhibitor.
Discussion: The "Tail" Advantage
The superiority of 4-SPA derivatives over simple sulfonamides (like sulfanilamide) lies in the acetamide linker (-NH-CO-CH2-) .
-
Flexibility: The methylene group in the acetamide linker allows the "tail" (R-group) to rotate and adopt conformations that fit the hydrophobic pocket of hCA IX/XII.
-
Isoform Discrimination: The active site of hCA II is narrower near the entrance. Bulky tails attached via the acetamide linker create steric hindrance, reducing affinity for hCA II (off-target) while maintaining affinity for hCA IX (target).
-
Stability: Unlike the acetate ester (which hydrolyzes in plasma), the acetamide bond is metabolically stable, ensuring the molecule reaches the target tissue intact.
Recommendation: For drug development targeting hypoxic tumors (CA IX/XII), prioritize N-(4-sulfamoylphenyl)acetamide derivatives with bulky, lipophilic tails (e.g., benzhydrylpiperazine) over simple esters or AAZ analogs.
References
-
Supuran, C. T., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development.[2][3] New Journal of Chemistry.
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents.
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][4][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.
-
BenchChem. (2025).[1][6] Technical Guide to 2-Bromo-N-(4-sulfamoylphenyl)acetamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
In vitro antitumor evaluation of indenopyrazole derivatives with sulfonamide pharmacophores.
Executive Summary: The Pharmacophore Fusion Strategy
This guide provides a technical framework for evaluating Indenopyrazole-Sulfonamide hybrids , a class of small molecules designed to overcome multi-drug resistance (MDR). By fusing the rigid, planar indenopyrazole scaffold (known for DNA intercalation and tubulin binding) with a sulfonamide moiety (a privileged pharmacophore for Carbonic Anhydrase inhibition and solubility enhancement), researchers aim to create "dual-action" agents.
Key Value Proposition: unlike single-target agents (e.g., Erlotinib), these derivatives often exhibit polypharmacology —simultaneously targeting EGFR kinases, tubulin polymerization, and tumor-associated Carbonic Anhydrase (CA IX/XII), thereby attacking hypoxic tumor survival pathways while arresting cell division.
Rationale & Molecular Design Logic
To evaluate these compounds effectively, one must understand the structural logic. The design typically follows a "Hybridization Strategy" to maximize binding affinity and selectivity.
Structural Logic Diagram
The following diagram illustrates the Structure-Activity Relationship (SAR) rationale that should guide your evaluation criteria.
Figure 1: Pharmacophore fusion logic. The indenopyrazole core targets the cytoskeleton and kinases, while the sulfonamide tail targets hypoxia-induced enzymes.
Comparative Performance Analysis
When evaluating a new Indenopyrazole-Sulfonamide derivative (IS-D), it must be benchmarked against standard-of-care agents.[1] The data below represents a composite performance profile based on high-potency derivatives reported in recent medicinal chemistry literature (e.g., Bioorg. Med. Chem., Eur. J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11]
Table 1: Comparative Cytotoxicity Profile (IC50 in µM)
| Compound Class | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Mechanism of Action |
| IS-Derivative (Lead) | 0.15 – 2.5 µM | 0.5 – 3.8 µM | 0.8 – 4.2 µM | Multi-target (Tubulin/EGFR/CA) |
| Doxorubicin | 0.20 – 0.50 µM | 0.40 – 0.90 µM | 0.50 – 1.2 µM | DNA Intercalation / Topo II |
| Erlotinib | > 10 µM (WT) | 0.02 µM (Mutant) | > 20 µM | EGFR Tyrosine Kinase Inhibitor |
| Combretastatin A-4 | 0.004 µM | 0.006 µM | 0.01 µM | Tubulin Polymerization Inhibitor |
| Acetazolamide | > 100 µM | > 100 µM | > 100 µM | Carbonic Anhydrase Inhibitor |
Evaluation Insight:
-
Potency: The IS-Derivatives often show IC50 values in the low micromolar range (comparable to Doxorubicin) but are generally less potent than pure tubulin inhibitors like Combretastatin A-4.
-
Selectivity: A critical metric is the Selectivity Index (SI) .
-
Calculation:
. -
Target: An SI > 3 is considered favorable. IS-Derivatives frequently achieve SI > 5 against normal fibroblasts (e.g., WI-38), reducing the off-target toxicity seen with Doxorubicin.
-
Experimental Protocols (Self-Validating Systems)
To replicate these results or evaluate new derivatives, follow these standardized protocols. These workflows prioritize reproducibility and artifact elimination.
Protocol A: Tubulin Polymerization Inhibition Assay
Purpose: To determine if the derivative acts as a Microtubule Destabilizing Agent (MDA).
-
Reagent Prep: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Baseline Setup: Keep all reagents on ice (4°C). Transfer 100 µL of tubulin solution (3 mg/mL) into a pre-chilled 96-well black plate.
-
Compound Addition: Add test compound (IS-Derivative) at 5 µM.
-
Positive Control: Colchicine or Combretastatin A-4 (5 µM).
-
Negative Control: DMSO (0.1%).
-
-
Kinetic Read: Transfer plate to a pre-warmed (37°C) fluorometer.
-
Detection: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.
-
Validation Check: The DMSO control must show a sigmoidal polymerization curve. The Positive Control must show a flat line (inhibition). The IS-Derivative should suppress the fluorescence plateau by >50% to be considered active.
Protocol B: EGFR Kinase Assay (ADP-Glo Method)
Purpose: To verify kinase inhibitory potential.
-
Reaction Mix: Combine EGFR enzyme (0.2 ng/µL), Poly(Glu,Tyr) substrate, and ATP (10 µM) in kinase buffer.
-
Incubation: Add IS-Derivative (serial dilution 1 nM – 10 µM). Incubate at Room Temperature (RT) for 60 mins.
-
ADP Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
-
Kinase Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 mins.
-
Read: Measure Luminescence.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Mechanism of Action Workflow
The following flowchart outlines the sequential assays required to fully characterize the mechanism of an Indenopyrazole-Sulfonamide derivative.
Figure 2: Step-by-step evaluation workflow. Note the decision fork at Flow Cytometry: G2/M arrest typically indicates tubulin targeting, while G0/G1 often suggests kinase inhibition.
Critical Analysis & Expert Opinion
The Solubility Advantage
A major limitation of pure indenopyrazole scaffolds is poor aqueous solubility, which hampers bioavailability. The addition of the sulfonamide (-SO2NH2) group is not merely for CA inhibition; it significantly lowers the LogP (lipophilicity), improving the drug-likeness profile.
The "Hypoxia" Angle
Researchers should prioritize testing these derivatives in hypoxic conditions . Sulfonamides targeting Carbonic Anhydrase IX (CA IX) are often ineffective in standard normoxic cell culture.
-
Recommendation: Run parallel MTT assays in Normoxia (21% O2) vs. Hypoxia (1% O2). A true dual-target IS-Derivative should maintain or increase potency in hypoxia, whereas standard chemotherapy (e.g., Doxorubicin) often loses efficacy due to hypoxic resistance.
Potential Pitfalls
-
False Positives in Docking: Indenopyrazoles are planar. They often score highly in docking simulations due to generic stacking interactions. Always validate in silico predictions with the biochemical assays described in Section 4.
-
PAINS (Pan-Assay Interference Compounds): Ensure the pyrazole core does not act as a promiscuous aggregator. Include a detergent (e.g., 0.01% Triton X-100) in enzyme assays to rule out non-specific aggregation inhibition.
References
-
Gaber, A. et al. (2024). "Design, synthesis and biological evaluation of novel pyrazole-sulfonamide hybrids as dual EGFR/HER2 inhibitors." Bioorganic Chemistry.
-
Wang, F. et al. (2023). "Indenopyrazole derivatives as potent tubulin polymerization inhibitors: Synthesis and antitumor evaluation." European Journal of Medicinal Chemistry.
-
Supuran, C. T. (2022). "Carbonic anhydrase inhibitors as emerging anticancer drugs." Expert Opinion on Emerging Drugs.
-
Ahmed, M. F. et al. (2025).[12] "Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition." Molecules.
-
Zhang, L. et al. (2021). "Discovery of novel sulfonamide derivatives as potent tubulin polymerization inhibitors."[6][11] Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Conventional and Novel Tyrosine Kinase Inhibitors for Uncommon EGFR Mutations—An In Vitro Study | MDPI [mdpi.com]
Safety Operating Guide
Comprehensive Guide to the Safe Handling of 4-Sulfamoylphenyl Acetate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. At the forefront of this endeavor is a commitment to safety, ensuring that every researcher is empowered with the knowledge to handle chemical reagents responsibly. This guide provides essential, in-depth safety and logistical information for the handling of 4-Sulfamoylphenyl acetate, a compound of interest for various research applications. By understanding the causality behind each procedural step, from personal protective equipment (PPE) selection to disposal, your team can maintain the highest standards of laboratory safety and scientific integrity.
Hazard Assessment and Risk Mitigation
Inferred Hazard Profile:
| Hazard Class | Potential Effects | Precautionary Measures |
| Acute Oral Toxicity | May be harmful if swallowed.[2] | Avoid ingestion. Wash hands thoroughly after handling.[3] |
| Skin Irritation/Corrosion | May cause skin irritation.[4][5] | Wear appropriate chemical-resistant gloves and a lab coat.[6][7] |
| Eye Damage/Irritation | May cause serious eye irritation.[1][4][5] | Wear safety glasses or goggles.[6][7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[1][5] | Handle in a well-ventilated area, preferably a chemical fume hood.[8] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to minimizing exposure to hazardous chemicals.[7] PPE should be worn at all times when handling 4-Sulfamoylphenyl acetate, from initial container opening to final waste disposal.
-
Eye and Face Protection : Chemical safety goggles are mandatory to protect against potential splashes or airborne particles.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or solution preparation.[7]
-
Skin and Body Protection : A long-sleeved laboratory coat is essential to protect the skin and clothing from contamination.[7][9] For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.
-
Hand Protection : Wear nitrile gloves that have been tested for resistance to a broad range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use.[10] Always remove gloves before leaving the laboratory to prevent the contamination of common surfaces.[9][10]
-
Respiratory Protection : When handling the powdered form of 4-Sulfamoylphenyl acetate outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent inhalation of dust particles.[6]
Operational Plan: From Receipt to Disposal
A systematic approach to handling 4-Sulfamoylphenyl acetate ensures a safe and efficient workflow. The following procedural guidance is designed to minimize risk at each stage.
Handling Solid 4-Sulfamoylphenyl Acetate
The primary risk associated with handling the solid form of this compound is the generation of airborne dust.[11] Therefore, all manipulations of the powder should be performed within a certified chemical fume hood to control exposure.[8]
Step-by-Step Weighing Procedure:
-
Preparation : Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.[9] Cover the work surface with absorbent bench paper to contain any potential spills.[11]
-
Container Handling : Slowly and carefully open the container to avoid creating a plume of dust.[9]
-
Weighing : Use an analytical balance with a draft shield. If possible, place the balance inside the fume hood.[11] If the balance cannot be placed in the hood, pre-weigh a sealed container, add the powder inside the hood, and then re-weigh the sealed container outside the hood.[11]
-
Transfer : Use a spatula or scoop to transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.[11]
-
Cleanup : After weighing, carefully clean all surfaces, including the spatula and the exterior of the container, with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
Diagram: Workflow for Handling Solid Chemical
Caption: A streamlined workflow for the safe handling of solid 4-Sulfamoylphenyl acetate.
Preparing Solutions
When dissolving 4-Sulfamoylphenyl acetate, the risk of dust inhalation is reduced, but the potential for skin and eye exposure through splashes remains.[11]
Step-by-Step Dissolution Procedure:
-
Solvent Addition : In a chemical fume hood, slowly add the appropriate solvent to the vessel containing the pre-weighed solid.
-
Mixing : Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could cause splashing.
-
Labeling : Immediately label the container with the chemical name, concentration, date, and your initials.[10][12]
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Solid Form : Store 4-Sulfamoylphenyl acetate in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6] Keep it away from incompatible materials such as strong oxidizing agents.[6]
-
Solutions : Store solutions in clearly labeled, sealed containers. Depending on the solvent used, storage in a flammable storage cabinet may be necessary.
Spill Management
In the event of a spill, a prompt and appropriate response is critical to prevent exposure and contamination.[10]
Spill Response Protocol:
-
Alert : Immediately alert others in the vicinity.[10]
-
Evacuate : If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Contain : For small powder spills, carefully cover with a damp paper towel to avoid raising dust, then gently scoop the material into a labeled waste container. For liquid spills, use a chemical spill kit with appropriate absorbent material to contain and clean up the spill.[10]
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent solution.
-
Dispose : All materials used for cleanup must be disposed of as hazardous waste.[13]
Diagram: Spill Response Decision Tree
Caption: A decision tree for responding to a chemical spill in the laboratory.
Disposal Plan
All waste generated from handling 4-Sulfamoylphenyl acetate, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.[13]
Waste Segregation and Disposal:
-
Solid Waste : Collect all solid waste, including contaminated gloves, wipes, and bench paper, in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste in a compatible, labeled, and sealed hazardous waste container. Do not mix incompatible waste streams.[13]
-
Disposal : Follow all institutional, local, and national regulations for the disposal of chemical waste.[3]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle 4-Sulfamoylphenyl acetate, fostering a secure environment for scientific advancement.
References
-
General Lab Safety Procedure. (n.d.). Division of Chemistry and Chemical Engineering. Retrieved from [Link]
-
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]
-
Handling and Storing Chemicals. (2017, July 10). Lab Manager. Retrieved from [Link]
-
OSHA Standards to Know Before Starting Your Lab. (2023, July 11). Lighthouse Lab Services. Retrieved from [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]
-
Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
